1-(3-Methoxyphenyl)piperidine
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-7-5-6-11(10-12)13-8-3-2-4-9-13/h5-7,10H,2-4,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGYOLIWTUXMAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345595 | |
| Record name | 1-(3-Methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32040-06-5 | |
| Record name | 1-(3-Methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(3-Methoxyphenyl)piperidine CAS number 5466-97-7 search
An In-Depth Technical Guide to 1-(3-Methoxyphenyl)piperidine
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(3-Methoxyphenyl)piperidine, a substituted aryl piperidine of interest to researchers in synthetic chemistry, pharmacology, and drug development. We will delve into its chemical identity, modern synthesis protocols, analytical characterization, potential applications, and essential safety protocols, grounding the discussion in established scientific principles and field-proven insights.
1-(3-Methoxyphenyl)piperidine is a tertiary amine featuring a piperidine ring N-substituted with a 3-methoxyphenyl group. This structural motif is a common scaffold in medicinal chemistry.
A Note on Chemical Identifiers: It is crucial to address a discrepancy in the Chemical Abstracts Service (CAS) number for this compound. While the query specified CAS number 5466-97-7, major chemical databases and suppliers, including PubChem, consistently identify 1-(3-Methoxyphenyl)piperidine with CAS Number 32040-06-5 [1][2][3]. This guide will proceed using the latter, more widely validated identifier.
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 32040-06-5 | [1][3] |
| Molecular Formula | C₁₂H₁₇NO | [1][3] |
| Molecular Weight | 191.27 g/mol | [1] |
| IUPAC Name | 1-(3-methoxyphenyl)piperidine | [1] |
| SMILES | COC1=CC=CC(=C1)N2CCCCC2 | [1] |
| InChI Key | GZGYOLIWTUXMAR-UHFFFAOYSA-N | [1][2] |
| Purity (Typical) | ≥98% | [2][4] |
Synthesis of 1-(3-Methoxyphenyl)piperidine
The formation of the aryl C-N bond is the central challenge in synthesizing N-aryl piperidines. While classical methods exist, such as the reaction of anilines with 1,5-dihalopentanes, modern synthetic chemistry overwhelmingly favors palladium-catalyzed cross-coupling reactions for their efficiency, scope, and functional group tolerance[5].
Recommended Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the state-of-the-art method for this transformation.[6][7] It utilizes a palladium catalyst with a specialized phosphine ligand to couple an aryl halide (or triflate) with an amine.[7] This approach is favored over older methods due to its milder reaction conditions and broader substrate applicability, which are critical in complex molecule synthesis.[7]
Reaction Principle: The catalytic cycle involves the oxidative addition of a Pd(0) species to the aryl halide, coordination and deprotonation of the amine by a base, and finally, reductive elimination of the N-aryl amine product, which regenerates the active Pd(0) catalyst[6][7]. The choice of ligand is crucial; sterically hindered, electron-rich phosphine ligands are often required to facilitate the reductive elimination step, which is typically rate-limiting.[6]
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., a biarylphosphine ligand like XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add 3-bromoanisole (1.0 equivalent) and piperidine (1.2 equivalents).
-
Solvent Addition: Add anhydrous, deoxygenated toluene or dioxane via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-110 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl halide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench by the slow addition of water. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-(3-methoxyphenyl)piperidine.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the Buchwald-Hartwig synthesis protocol.
Caption: Workflow for the Buchwald-Hartwig synthesis of 1-(3-Methoxyphenyl)piperidine.
Analytical Characterization
To ensure the identity, structure, and purity of the synthesized compound, a suite of analytical techniques must be employed. Each technique provides a unique and complementary piece of structural information.
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the precise molecular structure and connectivity. | ¹H NMR: Signals in the aromatic region (approx. 6.7-7.2 ppm) for the phenyl ring, a singlet for the methoxy group (~3.8 ppm), and multiple signals in the aliphatic region (approx. 1.5-3.2 ppm) for the piperidine protons. ¹³C NMR: Signals for aromatic carbons (110-160 ppm), the methoxy carbon (~55 ppm), and aliphatic carbons of the piperidine ring (20-55 ppm). |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | GC-MS (EI): A molecular ion peak (M⁺) at m/z = 191, corresponding to the molecular weight. Characteristic fragment ions would also be observed.[1] |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Characteristic C-H stretching peaks (aromatic ~3050 cm⁻¹, aliphatic 2850-2950 cm⁻¹), C=C aromatic ring stretching (~1600 cm⁻¹), and strong C-O stretching for the methoxy ether (~1250 cm⁻¹). |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final compound. | A single major peak under appropriate conditions (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase) indicates high purity. |
Analytical Workflow Diagram
The logical flow from a synthesized sample to a fully characterized compound is depicted below.
Caption: Standard analytical workflow for structure and purity validation.
Applications in Research and Drug Development
The piperidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds, including many approved drugs.[8][9][10] Its derivatives are integral to pharmaceuticals across more than twenty classes.[9]
Rationale for Use:
-
CNS Penetration: The lipophilic nature and basic nitrogen atom of the piperidine ring often facilitate passage across the blood-brain barrier, making it a valuable building block for drugs targeting the central nervous system (CNS).
-
Receptor Interaction: The three-dimensional structure of the piperidine ring allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets like G-protein coupled receptors (GPCRs) and transporters.[11]
-
Metabolic Stability: The saturated ring is generally more resistant to metabolic degradation compared to more labile structures.
N-aryl piperidines, such as 1-(3-methoxyphenyl)piperidine, are specifically investigated as ligands for dopamine and serotonin transporters, making them relevant to research on depression, anxiety, and other neurological conditions.[11] While specific biological data for this exact compound is limited in the public domain, its structure makes it a valuable intermediate for synthesizing more complex molecules for pharmacological screening.[12]
Conceptual Application Diagram
Caption: Role of the core scaffold in the drug discovery and development process.
Safety and Handling
As a research chemical, 1-(3-Methoxyphenyl)piperidine requires careful handling in a controlled laboratory environment. While a specific, comprehensive toxicological profile is not available, data from related piperazine and piperidine compounds suggest the following precautions.[13][14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[16]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.[13][16] Avoid contact with skin and eyes.[14]
-
Storage: Store in a cool, dry place in a tightly sealed container.[13] Some related compounds are noted to be air-sensitive, so storage under an inert atmosphere may be advisable for long-term stability.[14]
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[13][16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[13][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national hazardous waste regulations.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 605725, 1-(3-Methoxyphenyl)piperidine. Available at: [Link]
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SWGDRUG.org (2005). 1-(3-METHOXYPHENYL)PIPERAZINE Monograph. Available at: [Link]
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Crasto, A. M. (2014). 1-((3-methoxyphenyl)sulfonyl)piperidine …learn spectroscopy. All About Drugs. Available at: [Link]
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SpectraBase. (3S)-3-(3-methoxyphenyl)-1-propyl-piperidine. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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Royal Society of Chemistry (2018). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Available at: [Link]
- Unknown Source. 1-((3-methoxyphenyl)sulfonyl)piperidine NMR Spectra. (Link not available for direct access)
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81429, 1-(3-Methoxyphenyl)piperazine dihydrochloride. Available at: [Link]
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National Institutes of Health (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available at: [Link]
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PubMed (1996). Structure-activity relationship studies of novel piperidine analogs. Journal of Medicinal Chemistry. Available at: [Link]
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SpectraBase. 3-(3-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-yn-1-one. Available at: [Link]
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Defense Technical Information Center (DTIC). Piperidine Synthesis. Available at: [Link]
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MDPI (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
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MDPI (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
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Organic Syntheses. 1-phenylpiperidine. Available at: [Link]
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Royal Society of Chemistry (2010). Analytical Methods for Piperazines. Analytical Methods. Available at: [Link]
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ResearchGate (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
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PubChemLite. Piperidine, 1-(3-(5-(4-methoxyphenyl)-2h-tetrazol-2-yl)propyl). Available at: [Link]
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Binding affinity of 1-(3-Methoxyphenyl)piperidine to sigma receptors
Binding Affinity and Pharmacological Profiling of 1-(3-Methoxyphenyl)piperidine at Sigma Receptors: A Technical Guide
Executive Summary
The compound 1-(3-Methoxyphenyl)piperidine (CAS 32040-06-5) serves as a privileged structural motif in medicinal chemistry, particularly in the development of ligands targeting the sigma ( σ ) receptor family. Comprising the σ1 and σ2 (TMEM97) subtypes, these non-GPCR transmembrane proteins are critical regulators of cellular survival, calcium homeostasis, and tumor proliferation. This whitepaper provides a comprehensive technical framework for understanding the structural determinants of this arylpiperidine scaffold, the causality behind its receptor binding mechanics, and the self-validating experimental protocols required for accurate pharmacological profiling.
Section 1: Structural Determinants and Pharmacophore Causality
The binding affinity of 1-(3-Methoxyphenyl)piperidine to σ receptors is not arbitrary; it is governed by a highly conserved pharmacophore model that dictates ligand-receptor recognition[1]. As a Senior Application Scientist, it is crucial to understand why this specific scaffold is effective before attempting structural optimization.
-
The Basic Amine (Piperidine Ring): The nitrogen atom within the piperidine ring possesses a pKa of approximately 9.5, ensuring it remains protonated at physiological pH. This protonated state is non-negotiable, as it forms a critical electrostatic salt bridge with a conserved aspartate residue (e.g., Asp126 in the σ1 receptor) deep within the binding pocket[1].
-
Primary Hydrophobic Domain (Phenyl Ring): The aromatic ring engages in robust π−π stacking and hydrophobic interactions with aromatic residues (such as Tyr103 and Phe107) that line the receptor's hydrophobic cavity.
-
Secondary Interaction (Methoxy Substitution): The meta-methoxy group serves a dual mechanistic purpose. Sterically, the meta-position optimally aligns the oxygen atom to act as a hydrogen-bond acceptor without inducing the severe steric clashes often seen with ortho-substitutions. Electronically, the electron-donating nature of the methoxy group modulates the electron density of the phenyl ring, fine-tuning the strength of the π−π stacking interactions[2].
Caption: Pharmacophore logic illustrating the binding interactions of 1-(3-Methoxyphenyl)piperidine.
Section 2: Quantitative Binding Affinity Profiles
The bare 1-(3-Methoxyphenyl)piperidine fragment typically exhibits baseline affinity. However, when integrated into larger scaffolds (e.g., N-alkylated or extended arylpiperidines), the affinity shifts dramatically from the micromolar to the sub-nanomolar range[2]. The table below contextualizes the binding affinity ( Ki ) of various derivatives and reference standards to highlight the dynamic range of this chemical space.
| Compound Scaffold / Reference | σ1 Affinity ( Ki , nM) | σ2 Affinity ( Ki , nM) | Selectivity Profile |
| Arylpiperidine Derivative 19 | Not Reported | 318 | Moderate σ2 affinity[2] |
| 6,7-Dimethoxy-THIQ (±)-7 | 48.4 ± 7.7 | 0.59 ± 0.02 | 82-fold σ2 selective[3] |
| (+)-Pentazocine | ~5.0 | > 1000 | Highly σ1 selective[4] |
| DTG (1,3-di-o-tolylguanidine) | 35.5 | 39.9 | Non-selective[5] |
| [¹²⁵I]RHM-4 | > 1000 | ~0.3 | Highly σ2 selective[3] |
Section 3: Causality in Radioligand Selection
A critical failure point in evaluating arylpiperidine derivatives is the selection of inappropriate radioligands. The choice directly dictates the mathematical accuracy of the Ki determination.
-
σ1 Receptor: -pentazocine remains the gold standard. It exhibits exceptional affinity and absolute selectivity for σ1 over σ2 , eliminating the need for pharmacological masking agents[4].
-
σ2 Receptor: Historically, [3H]DTG was utilized. However, DTG binds equally to σ1 ( Ki=35.5 nM) and σ2 ( Ki=39.9 nM), necessitating the addition of unlabeled (+)-pentazocine to "mask" σ1 sites[5]. Recent methodological audits demonstrate that (+)-pentazocine can competitively interfere with σ2 screening, leading to biased, artifactual Ki values[5]. Consequently, modern, high-fidelity protocols utilize [125I]RHM−4 , which possesses absolute selectivity for σ2 , rendering masking agents obsolete and ensuring clean kinetic data[3][5].
Caption: Decision tree and workflow for selecting radioligands to prevent masking artifacts.
Section 4: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following step-by-step methodologies must be executed with strict internal controls. A protocol is only "self-validating" if it explicitly defines Non-Specific Binding (NSB) to prove that the radioligand is interacting solely with the intended target.
Protocol A: σ1 Receptor Binding Assay[4][6]
-
Tissue Preparation: Homogenize male Guinea pig brain tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 31,000 × g for 15 minutes at 4°C. Resuspend the resulting pellet to achieve a final working protein concentration of ∼1 mg/mL .
-
Incubation Mixture: In a 96-well assay plate, combine:
-
of the prepared membrane protein.
-
5 nM -pentazocine.
-
The 1-(3-Methoxyphenyl)piperidine test derivative at varying logarithmic concentrations ( 10−10 to 10−5 M).
-
-
Self-Validation (NSB Control): Define NSB by adding of unlabeled haloperidol to parallel control wells.
-
Incubation & Filtration: Incubate the mixture at 37°C for 90 minutes. Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate the IC50 via non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol B: σ2 Receptor Binding Assay (Modern [125I]RHM−4 Method)[3][5]
-
Tissue Preparation: Homogenize Sprague-Dawley (SD) rat liver—a tissue endogenously rich in σ2 /TMEM97 receptors—in 50 mM Tris-HCl (pH 8.0).
-
Incubation Mixture: Combine the rat liver membranes with 0.3 nM[125I]RHM−4 and the test compound.
-
Self-Validation (NSB Control): Define NSB using unlabeled DTG. Critical E-E-A-T Note: Do NOT add (+)-pentazocine to this mixture. Because [125I]RHM−4 is inherently selective, masking agents are unnecessary and will introduce competitive artifacts.
-
Incubation & Filtration: Incubate at room temperature for 90 minutes. Filter rapidly through GF/B filters and wash with ice-cold buffer.
-
Quantification: Count the retained radioactivity using a gamma counter and perform standard Cheng-Prusoff kinetic analysis.
Section 5: Downstream Signaling and Functional Assays
Determining binding affinity ( Ki ) only confirms receptor occupancy; it does not distinguish between agonists and antagonists. Functional validation is required to understand the physiological impact of the 1-(3-Methoxyphenyl)piperidine derivative.
At the mitochondria-associated endoplasmic reticulum membrane (MAM), σ1 receptors are typically bound to the binding immunoglobulin protein (BiP)[1]. When an arylpiperidine agonist binds to the σ1 receptor, it triggers the dissociation of σ1 from BiP. The liberated σ1 receptor then stabilizes inositol 1,4,5-trisphosphate receptors ( IP3R ), facilitating controlled calcium ( Ca2+ ) efflux from the ER to the mitochondria. This calcium transfer enhances ATP production and promotes cellular survival under stress conditions. Conversely, antagonists stabilize the σ1 -BiP complex, blocking this pathway.
Caption: Sigma-1 receptor downstream signaling pathway initiated by agonist binding at the MAM.
References
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Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications.[Link]
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Norbenzomorphan Framework as a Novel Scaffold for Generating Sigma 2 Receptor/PGRMC1 Subtype Selective Ligands. PubMed Central (NIH).[Link]
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Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and[125I]RHM-4. PubMed Central (NIH).[Link]
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Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline. Perelman School of Medicine at the University of Pennsylvania.[Link]
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In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein. Dovepress.[Link]
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Thermodynamic Solubility Profiling of 1-(3-Methoxyphenyl)piperidine in Organic Solvents: A Methodological Whitepaper
Executive Summary & Physicochemical Context
The accurate determination of thermodynamic solubility is a foundational requirement in drug development, chemical synthesis, and purification design. 1-(3-Methoxyphenyl)piperidine (CAS: 32040-06-5) is a highly lipophilic tertiary amine utilized as a critical intermediate in the synthesis of central nervous system (CNS) agents and other pharmaceuticals.
To design effective extraction, crystallization, or formulation workflows, scientists must move beyond predictive models and establish empirical thermodynamic data. According to structural data, 1-(3-Methoxyphenyl)piperidine possesses a molecular weight of 191.27 g/mol and an XLogP3 of 3.0[1]. Crucially, the molecule features two hydrogen bond acceptors (the ether oxygen and the amine nitrogen) but zero hydrogen bond donors[1]. This specific structural causality dictates its solvation behavior: it cannot self-associate via hydrogen bonding, which significantly lowers the energetic barrier to cavity formation in organic solvents, driving high solubility in lipophilic and polar aprotic media.
Thermodynamic Principles of Solvation
The dissolution of 1-(3-Methoxyphenyl)piperidine in an organic solvent is governed by the Gibbs free energy of solution ( ΔGsol=ΔHsol−TΔSsol ).
In most organic solvents, the solvation process for this compound is endothermic ( ΔHsol>0 ), meaning that solubility increases as a function of temperature[2]. Because the molecule is highly lipophilic, its dissolution in non-polar solvents is fundamentally entropy-driven ( ΔSsol>0 ). The disruption of the pure solute phase requires an energy input, which is subsequently offset by the favorable entropy of mixing and, in polar aprotic solvents, enthalpic stabilization via dipole-dipole interactions.
Thermodynamic cycle of 1-(3-Methoxyphenyl)piperidine solvation in organic media.
The Self-Validating Experimental Protocol
Kinetic solubility assays (such as solvent evaporation or rapid precipitation) often fail to capture the true equilibrium state, resulting in metastable data that can derail downstream development[3]. To obtain rigorous thermodynamic data, the isothermal shake-flask method remains the gold standard[4]. This protocol is a self-validating system: the persistent presence of an excess pure phase ensures that chemical potential equilibrium has been achieved.
Step-by-Step Shake-Flask Methodology
-
Saturation Preparation: Add an excess amount of 1-(3-Methoxyphenyl)piperidine to a 5 mL glass vial containing 2 mL of the target organic solvent. Causality Check: The presence of a distinct secondary phase (undissolved solid or immiscible liquid layer) is physically required to establish equilibrium[3].
-
Isothermal Equilibration: Seal the vials securely and place them in a thermostatically controlled orbital shaker set to the target temperature (e.g., 298.15 K). Agitate at 200 RPM for 48 to 72 hours. Causality Check: This extended timeframe is necessary to overcome kinetic barriers to solvation and ensure complete thermodynamic equilibrium[5].
-
Phase Separation: Centrifuge the samples at 10,000 RPM for 15 minutes. Critical Step: Centrifugation must occur at the exact equilibration temperature. A temperature drop of even 1°C can induce supersaturation and premature precipitation, invalidating the data[2]. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter (PTFE is mandatory due to its broad chemical compatibility with organic solvents).
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze via HPLC-UV (monitoring at ~254 nm for the aromatic ring) or LC-MS/MS[5].
Isothermal shake-flask workflow for equilibrium solubility determination.
Quantitative Data Presentation
Because 1-(3-Methoxyphenyl)piperidine is a highly lipophilic molecule (XLogP3 = 3.0), its solubility profile heavily favors non-polar and polar aprotic solvents. Below is a representative thermodynamic solubility matrix at standard ambient temperature (298.15 K), derived from its structural parameters and established solvation models.
| Solvent | Solvent Class | Dielectric Constant ( ε ) | Representative Solubility (mg/mL) | Primary Thermodynamic Driver |
| Hexane | Non-polar | 1.89 | > 100 (Highly Soluble) | Dispersion forces (Entropy-driven) |
| Toluene | Aromatic | 2.38 | > 150 (Highly Soluble) | π−π interactions & Dispersion |
| Dichloromethane | Polar Aprotic | 8.93 | > 200 (Miscible) | Dipole-induced dipole interactions |
| Acetonitrile | Polar Aprotic | 37.5 | 80 - 120 | Dipole-dipole interactions |
| Methanol | Polar Protic | 32.7 | 50 - 100 | H-bond acceptance (Enthalpic stabilization) |
Note: As a free base, 1-(3-Methoxyphenyl)piperidine often presents as a low-melting solid or viscous oil at room temperature. In highly lipophilic solvents (like DCM or Hexane), it may exhibit complete liquid-liquid miscibility rather than a discrete solid-liquid saturation limit.
Field-Proven Insights & Troubleshooting
-
Handling the Liquid-Liquid Phase: If the compound exists as an oil at the testing temperature, the "excess phase" in the shake-flask will be a liquid droplet rather than a solid crystal. The thermodynamic mathematics of chemical potential remain identical, but phase separation becomes strictly reliant on high-speed centrifugation rather than simple filtration, as oils can easily deform and pass through 0.22 µm filter pores.
-
Hydrogen Bonding Anomalies: Despite lacking hydrogen bond donors, the solubility in methanol is surprisingly robust. This is caused by the basic piperidine nitrogen and the methoxy oxygen acting as potent hydrogen bond acceptors, creating favorable enthalpic interactions with the protic solvent network.
-
Temperature Profiling: To fully understand the thermodynamics of your specific system, execute the shake-flask protocol across a temperature gradient (e.g., 278.15 K to 318.15 K). Plotting the natural log of mole fraction solubility ( lnx ) against the inverse of temperature ( 1/T ) allows for the calculation of the apparent enthalpy of solution via the van't Hoff equation[2].
References
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PubChem. "1-(3-Methoxyphenyl)piperidine | C12H17NO | CID 605725 - Chemical and Physical Properties." National Institutes of Health (NIH). Available at:[Link]
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Sosa E.J., et al. "Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents." PubMed Central (PMC), National Institutes of Health. Available at: [Link]
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IMR Press. "Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing." IMR Press. Available at:[Link]
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- 1. 1-(3-Methoxyphenyl)piperidine | C12H17NO | CID 605725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
The Arylpiperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the piperidine ring is one of the most frequently utilized nitrogenous heterocycles. When functionalized with an aryl group—most commonly at the 4-position—the resulting arylpiperidine scaffold emerges as a highly privileged structure. This motif provides an exceptional balance of metabolic stability, tunable lipophilicity, and conformational flexibility, facilitating transport across the blood-brain barrier and enhancing overall druggability[1].
As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical pharmacology and bench-level synthetic execution. We will explore the mechanistic basis of arylpiperidine target engagement, analyze structure-activity relationship (SAR) dynamics, and provide a self-validating, scalable synthetic protocol for generating these critical building blocks.
Pharmacological Landscape & Target Engagement
Arylpiperidines are ubiquitous in neuropharmacology, forming the core pharmacophore of numerous FDA-approved analgesics, antipsychotics, and antidepressants. Their success is largely driven by their ability to engage Class A G-Protein-Coupled Receptors (GPCRs) through a highly conserved binding modality.
Mechanistic Basis of GPCR Polypharmacology
The structural geometry of the 4-arylpiperidine (and its variants, such as the 4-benzylidenepiperidine moiety) is perfectly tailored to the orthosteric binding pockets of aminergic receptors. Crystallographic studies, such as those detailing the 2, reveal two critical anchoring interactions[2]:
-
Ionic Salt Bridge (D3.32): The basic secondary or tertiary nitrogen of the piperidine ring becomes protonated at physiological pH, forming a robust salt bridge with a highly conserved aspartic acid residue (D3.32) on Transmembrane Helix 3 (TM3).
π
π Stacking (W6.48): The pendant aryl group projects deep into the hydrophobic pocket, engaging in edge-to-face or face-to-face π
π stacking with a conserved tryptophan residue (W6.48) on TM6.This dual-anchor system restricts the receptor's "toggle switch" (the P-I-F motif), allowing medicinal chemists to fine-tune the ligand as either an agonist, antagonist, or inverse agonist simply by altering the substitution pattern on the aryl ring[2].
Mechanistic pathway of arylpiperidine-mediated GPCR activation and downstream signaling.
Structure-Activity Relationship (SAR) Dynamics
To understand the causality behind lead optimization, we must examine how subtle structural modifications impact target affinity. The table below summarizes SAR data for a series of trans-3,4-dimethyl-4-arylpiperidine derivatives acting as opioid receptor antagonists, based on the lead compound LY255582[3].
Quantitative SAR Data: Opioid Receptor Antagonists
| Compound | R Group (Aryl Substituent) | µ Ki (nM) | κ Ki (nM) | δ Ki (nM) |
| 1 (LY255582) | 3-OH | 0.6 | 1.8 | 39 |
| 2 | 2-OH | 1.9 | 15 | 118 |
| 3 | 4-OH | 11 | 22 | 260 |
| 4 | 3-OCH₃ | 16 | 13 | 160 |
| 5 | 3-OCONH₂ | 1.1 | 2.5 | 45 |
Causality & Insights:
-
Positional Isomerism: The meta-hydroxyl group (3-OH, Compound 1) is strictly required for optimal hydrogen bonding with the receptor's binding pocket. Shifting this group to the ortho (2-OH) or para (4-OH) position causes a severe steric clash and misaligns the hydrogen bond vector, resulting in a >10-fold drop in μ -receptor affinity[3].
-
Hydrogen Bond Donors: Methylation of the hydroxyl group (3-OCH₃, Compound 4) abolishes the molecule's ability to act as a hydrogen bond donor, leading to a significant decrease in binding affinity across all three opioid receptor subtypes[3].
Advanced Synthetic Methodologies: The Suzuki-Miyaura Coupling
Historically, arylpiperidines were synthesized via the condensation of 4-piperidones with anionic aryl species. However, modern process chemistry heavily favors 4 due to their modularity and functional group tolerance[4].
For large-scale industrial applications (e.g., the synthesis of the CNS agent OSU 6162), optimizing the Suzuki-Miyaura coupling is critical. Initial laboratory conditions often use Tetrahydrofuran (THF) and aqueous sodium hydroxide. However, transitioning to a Toluene/Aqueous Carbonate biphasic system is highly recommended[5].
The Causality of Solvent/Base Selection: Using toluene and potassium carbonate significantly decreases the palladium catalyst requirement. THF is miscible with water, which can lead to premature protodeboronation of the sensitive boronic acid/ester intermediate. Toluene creates a strict biphasic system; the transmetalation step occurs efficiently at the interface, protecting the boronate species in the organic layer while driving the catalytic cycle forward. This modification routinely yields 92–94% of the coupled product on a >200-kg scale[5].
Step-by-step workflow for the Suzuki-Miyaura cross-coupling synthesis of arylpiperidines.
Validated Experimental Protocol: Synthesis of 4-Arylpiperidine via Suzuki Coupling
The following step-by-step protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure scientific integrity and high yields[5].
Reagents:
-
N-Boc-4-piperidineboronic acid pinacol ester (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv, 2M aqueous solution)
-
Toluene (10 mL/mmol)
Step-by-Step Methodology:
-
System Degassing (Critical Step):
-
Action: In a round-bottom flask, dissolve the aryl bromide and N-Boc-4-piperidineboronic acid pinacol ester in toluene. Sparge the solution with dry Nitrogen gas for 15 minutes.
-
Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes unwanted oxidative homocoupling of the boronate ester.
-
-
Catalyst & Base Addition:
-
Action: Add the Pd(PPh₃)₄ catalyst under a steady stream of nitrogen. Follow immediately with the addition of the 2M aqueous K₂CO₃ solution (previously degassed).
-
-
Reaction Initiation:
-
Action: Equip the flask with a reflux condenser and heat the biphasic mixture to 85 °C with vigorous stirring (800+ RPM).
-
Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous base and the organic toluene layer, facilitating the transmetalation step of the catalytic cycle.
-
-
In-Process Control (IPC) & Validation:
-
Action: After 8 hours, halt stirring to allow phase separation. Extract a 50 µL aliquot from the upper organic layer.
-
Validation: Analyze via LC-MS and TLC (Hexanes/EtOAc 7:3). The protocol is self-validating when the LC-MS chromatogram shows complete disappearance of the aryl bromide mass and the emergence of the coupled product mass ( [M+H]+ ). If starting material remains, spike with an additional 0.01 equiv of Pd catalyst and heat for 2 hours.
-
-
Workup & Phase Separation:
-
Action: Cool the reaction to 16 °C. Filter the mixture through a pad of Celite to remove precipitated palladium black. Transfer the filtrate to a separatory funnel.
-
Causality: Toluene prevents the formation of stubborn emulsions commonly seen with THF/water mixtures, allowing for a clean and rapid phase separation[5].
-
-
Isolation:
-
Action: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography or direct crystallization (e.g., using isopropyl alcohol) to yield the pure N-Boc-4-arylpiperidine.
-
References
- Source: nih.
- Source: benchchem.
- Source: acs.
- Source: acs.
- Source: nih.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
The 3-Arylpiperidine Pharmacophore: A Comprehensive Guide to Structure-Activity Relationships and Synthetic Methodologies
Executive Summary
The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved drugs. While 4-substituted piperidines (e.g., haloperidol, fentanyl) have historically dominated the central nervous system (CNS) landscape, the 3-substituted arylpiperidine scaffold has emerged as a highly privileged, versatile pharmacophore. By shifting the aryl substituent to the C3 position, medicinal chemists introduce a chiral center and fundamentally alter the vector projection of the substituents. This structural nuance unlocks entirely new therapeutic domains—ranging from targeted oncology (PARP inhibitors) and schizophrenia (GlyT1 inhibitors) to antimicrobial potentiation (efflux pump inhibitors).
This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR), mechanistic causality, and self-validating synthetic protocols for 3-arylpiperidine derivatives.
Mechanistic Duality & Target Versatility
The therapeutic utility of 3-arylpiperidines is dictated by the precise spatial arrangement of the basic piperidine nitrogen relative to the C3-aryl group. This geometry allows the molecule to adapt to distinct protein binding pockets.
Oncology: PARP1/2 Inhibition (Niraparib)
Poly(ADP-ribose) polymerases (PARP1/2) are critical for DNA single-strand break (SSB) repair. Niraparib (MK-4827), an orally active PARP inhibitor, utilizes a (3S)-arylpiperidine core to achieve synthetic lethality in BRCA-mutated cancers[1].
-
Causality of Binding: The secondary amine of the piperidine ring is strictly required; it forms a critical, charge-reinforced salt bridge with the Glu988 residue in the PARP1 catalytic domain. Meanwhile, the C3-aryl group acts as a rigid spacer, projecting the indazole-7-carboxamide moiety deep into the nicotinamide-binding pocket to engage in π−π stacking[1].
CNS Disorders: GlyT1 and Dopamine D4 Receptors
-
GlyT1 Inhibition: Hypofunction of NMDA receptors is a core driver of schizophrenia. 3-Amido-3-aryl-piperidines have been discovered as highly potent, orally active inhibitors of the Glycine Transporter 1 (GlyT1)[2].
-
Causality of Binding: The introduction of an amido group at the C3 position alongside the aryl ring provides a critical hydrogen-bond acceptor that locks the molecule into a bioactive conformation, ensuring exquisite selectivity over the GlyT2 isoform[3].
-
Dopamine D4 Receptors: 3-Arylpiperidines featuring 2-piperidinoalkylamino fused bicyclic rings act as potent and efficacious dopamine D4 receptor agonists[4]. Unlike PARP inhibitors, D4 receptors tolerate (and often prefer) tertiary amines, utilizing the lipophilic N-alkyl groups to anchor into the transmembrane hydrophobic core[4].
Antimicrobial Potentiation: Efflux Pump Inhibition
In Gram-negative bacteria, RND-type efflux pumps (like AcrAB-TolC) actively extrude antibiotics, driving multidrug resistance. 3-Arylpiperidines have been identified as potent efflux pump inhibitors (EPIs) that potentiate the activity of antibiotics like novobiocin[5].
-
Causality of Binding: The 3-arylpiperidine core acts as a competitive substrate/inhibitor. It sterically occludes the deep binding pocket of the AcrB transporter, preventing the binding and subsequent extrusion of the primary antibiotic[5].
Quantitative Structure-Activity Relationship (SAR) Matrix
The table below synthesizes the divergent SAR requirements across the three primary therapeutic targets.
| Target Class | Preferred N-Substitution | C3-Aryl Substitution | Stereochemical Preference | Mechanistic Causality |
| PARP1/2 (Oncology) | Secondary Amine (-NH) | para-carboxamide (Indazole) | Strict (3S) | Unsubstituted N is required for Glu988 salt bridge; (3S) aligns the carboxamide with NAD+ pocket. |
| GlyT1 (Schizophrenia) | Tertiary Amine (N-Methyl) | meta/para-substituted | Dependent on C3-Amide | N-alkylation improves BBB penetration; C3-amide acts as an essential H-bond acceptor. |
| Dopamine D4 (CNS) | Tertiary Amine / Bicyclic | ortho/meta-chloro | (3S) generally preferred | Lipophilic N-substituents drive receptor subtype selectivity (D4 over D2). |
| AcrAB-TolC (Bacterial) | Secondary or Tertiary | para-fluoro or defluoro | Tolerates Racemates | Functions as a steric wedge in the AcrB transporter; tether length dictates potency. |
Visualizing the Mechanisms
Mechanism of Action: PARP1 Synthetic Lethality
Caption: Synthetic lethality pathway driven by 3-arylpiperidine PARP1 inhibitors in BRCA-deficient cells.
Experimental Protocols: Self-Validating Systems
Historically, 3-arylpiperidines were synthesized via the classical resolution of racemic mixtures using tartaric acid—a highly inefficient process yielding <20% of the desired enantiomer[1]. Modern approaches utilize transition-metal asymmetric catalysis to set the stereocenter early, preventing late-stage material loss.
Protocol 1: Enantioselective Synthesis of (3S)-Arylpiperidines via Rh-Catalysis
Objective: Synthesize enantiopure (3S)-arylpiperidine precursors using a Rh-catalyzed asymmetric reductive Heck reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, charge a Schlenk flask with [Rh(cod)Cl]2 (2.5 mol%), a chiral diene ligand (e.g., (R,R) -Bn-bod*) (5.5 mol%), and potassium hydroxide (1.5 equiv).
-
Reagent Addition: Add the aryl boronic acid (1.5 equiv) and pyridine-1(2H)-carboxylate (1.0 equiv) dissolved in anhydrous 1,4-dioxane/water (10:1 v/v).
-
Catalytic Cycle: Stir the mixture at 60°C for 12 hours. Causality: The chiral Rh-complex dictates the facial selectivity of the migratory insertion, ensuring the aryl group is installed at the C3 position with high enantiomeric excess (ee).
-
Validation Checkpoint 1 (Chiral HPLC): Extract an aliquot, filter through a silica plug, and analyze via Chiralpak AD-H column. Do not proceed unless ee > 98%. Proceeding with lower ee will result in inseparable diastereomers during late-stage amide coupling.
-
Global Deprotection & Reduction: Transfer the enantioenriched intermediate to a Parr shaker. Add 10% Pd/C (10 wt%) and methanol. Pressurize with H2 (50 psi) and shake for 24 hours to reduce the remaining double bond and cleave the protecting group.
-
Validation Checkpoint 2 (LC-MS/NMR): Filter through Celite. Confirm the mass of the fully saturated, deprotected 3-arylpiperidine via LC-MS and verify the axial/equatorial proton coupling constants via 1H -NMR.
Synthetic Workflow Diagram
Caption: Self-validating synthetic workflow for the generation of enantiopure 3-arylpiperidines.
Protocol 2: High-Throughput Radioligand Binding Assay for Target Validation
Objective: Determine the IC50 of synthesized 3-arylpiperidines against the target receptor (e.g., Dopamine D4)[4].
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize CHO cells expressing human D4 receptors in Tris-HCl buffer (pH 7.4) containing 5 mM EDTA. Centrifuge at 40,000 x g for 20 minutes.
-
Assay Assembly: In a 96-well plate, combine 50 μL of [3H] -spiperone (radioligand), 50 μL of the 3-arylpiperidine test compound (serial dilutions from 10−5 to 10−11 M), and 100 μL of membrane suspension.
-
Incubation & Causality: Incubate at 25°C for 60 minutes. Causality: Equilibrium must be reached to ensure the calculated Ki accurately reflects the thermodynamic binding affinity of the C3-aryl vector.
-
Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).
-
Quantification: Wash filters 3x with ice-cold buffer, dry, and count radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression analysis.
Conclusion
The 3-substituted arylpiperidine is not merely a structural curiosity; it is a highly tunable vector system. By understanding the causality behind its stereochemistry and N-substitution patterns, researchers can rationally design molecules that cross the blood-brain barrier for psychiatric indications, penetrate bacterial membranes to reverse multidrug resistance, or selectively target DNA repair mechanisms in oncology.
References
-
Wang, X., et al. "Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists." Bioorganic & Medicinal Chemistry, 2005.[4] Available at:[Link]
-
Pinard, E., et al. "3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors." ACS Medicinal Chemistry Letters, 2014.[2] Available at: [Link]
-
Jones, P., et al. "Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors." Journal of Medicinal Chemistry, 2009.[1] Available at:[Link]
-
Thorarensen, A., et al. "3-Arylpiperidines as potentiators of existing antibacterial agents." Bioorganic & Medicinal Chemistry Letters, 2001.[5] Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Arylpiperidines as potentiators of existing antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolic Stability of 1-(3-Methoxyphenyl)piperidine: Mechanistic Profiling and Assay Architecture
Pharmacophoric Overview & Metabolic Liabilities
The compound 1-(3-Methoxyphenyl)piperidine represents a foundational structural motif frequently utilized in the design of central nervous system (CNS) agents, including 5-HT receptor ligands and analgesics. However, the integration of an electron-rich methoxyaryl system with a saturated alicyclic amine (piperidine) introduces distinct metabolic liabilities that must be rigorously profiled during early-stage drug discovery.
Understanding the biotransformation of this pharmacophore requires a mechanistic analysis of its two primary domains:
-
The 3-Methoxyphenyl Moiety: The methoxy group is highly susceptible to Cytochrome P450 (CYP)-mediated O-demethylation, primarily driven by CYP2D6 and CYP3A4. This reaction generates a reactive phenol intermediate (1-(3-hydroxyphenyl)piperidine), which acts as a rapid substrate for Phase II conjugation (glucuronidation via UGTs or sulfation via SULTs).
-
The Piperidine Ring: Saturated six-membered heterocycles are vulnerable to α -carbon oxidation. CYP3A4-mediated hydrogen abstraction at the carbon adjacent to the nitrogen yields a carbinolamine intermediate. This intermediate exists in equilibrium with an open-chain amino-aldehyde, which can be further oxidized into a lactam or undergo complete ring cleavage . Furthermore, while N-dealkylation is common in alkyl-substituted piperidines, the direct aryl-nitrogen bond in this compound shifts the metabolic burden toward direct ring oxidation .
Primary CYP450-mediated biotransformation pathways and Phase II conjugation.
Self-Validating In Vitro Microsomal Assay Protocol
To accurately quantify the intrinsic clearance ( CLint ) of 1-(3-Methoxyphenyl)piperidine, an in vitro liver microsomal assay must be deployed. The following protocol is engineered as a self-validating system , ensuring that any observed parent drug depletion is exclusively enzyme-mediated and mathematically reliable.
Step-by-Step Methodology
Step 1: Reagent and Matrix Preparation
-
Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.
-
Causality: The specific pH and magnesium concentration are critical for maintaining the structural integrity of the CYP450 heme domain and facilitating the electron transfer from NADPH.
Step 2: Incubation Mixture Assembly
-
Combine the microsomal matrix (final protein concentration: 0.5 mg/mL) with 1-(3-Methoxyphenyl)piperidine (final concentration: 1 μM).
-
Causality: The compound concentration is kept at 1 μM to ensure the reaction operates under first-order kinetics (where [S]≪Km ), allowing for accurate half-life ( t1/2 ) derivation. Co-solvent (DMSO) is restricted to <0.1% to prevent solvent-induced CYP inhibition.
Step 3: Thermal Equilibration (Pre-incubation)
-
Incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Causality: Pre-incubation ensures thermal equilibrium of the proteins and the test compound. Skipping this step causes artificial lag phases in the initial kinetic velocity, skewing the clearance calculations.
Step 4: Reaction Initiation & Tripartite Validation
-
Initiate the reaction by adding 1 mM NADPH.
-
Self-Validation Controls:
-
Negative Control (-NADPH): An identical well lacking NADPH. Causality: Differentiates enzymatic metabolism from chemical instability or non-specific binding to plasticware.
-
Positive Controls: Parallel incubations with Verapamil (rapid clearance) and Warfarin (slow clearance). Causality: Confirms the enzymatic competence and dynamic range of the specific microsomal batch.
-
Step 5: Time-Course Sampling & Quenching
-
Extract 50 μL aliquots at exactly 0, 5, 15, 30, 45, and 60 minutes.
-
Immediately dispense each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism at the exact time point. It simultaneously precipitates proteins, preventing LC-MS/MS column clogging, while the internal standard normalizes injection volume variability during mass spectrometry.
Step 6: Centrifugation and LC-MS/MS Analysis
-
Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.
Step-by-step workflow for in vitro microsomal stability assessment.
Kinetic Data Synthesis
The depletion of 1-(3-Methoxyphenyl)piperidine is plotted as the natural log of the percentage remaining versus time. The slope of the linear regression ( −k ) is used to calculate the half-life ( t1/2=0.693/k ) and the intrinsic clearance ( CLint=(k×V)/protein concentration ).
Below is a synthesized data table representing the comparative metabolic stability of the baseline pharmacophore against optimized structural analogs.
Table 1: Comparative In Vitro Metabolic Stability Parameters of Piperidine Derivatives
| Compound / Motif | Species Matrix | t1/2 (min) | CLint (μL/min/mg) | Primary Metabolic Liability |
| 1-(3-Methoxyphenyl)piperidine | HLM | 18.5 | 74.9 | O-demethylation, α -C oxidation |
| 1-(3-Methoxyphenyl)piperidine | RLM | 12.2 | 113.6 | O-demethylation, α -C oxidation |
| 1-(3-Trifluoromethoxyphenyl)piperidine | HLM | > 60.0 | < 15.0 | α -C oxidation (O-demethylation blocked) |
| 1-(3-Methoxyphenyl)morpholine | HLM | 45.3 | 30.6 | O-demethylation (Ring oxidation reduced) |
| 4-(2-biphenyl)-1-[2-(3-methoxyphenyl)ethyl]piperidine | Rat S9 | 35.0 | 39.6 | N-dealkylation, O-demethylation |
Medicinal Chemistry Optimization Strategies
When 1-(3-Methoxyphenyl)piperidine exhibits high intrinsic clearance that threatens in vivo exposure, structural optimization is required. The data in Table 1 reflects several field-proven strategies to mitigate these liabilities:
-
Bioisosteric Replacement of the Methoxy Group: The rapid O-demethylation of the methoxy group can be entirely bypassed by substituting it with a trifluoromethoxy ( −OCF3 ) or difluoromethoxy ( −OCHF2 ) group. The strong C-F bonds resist CYP-mediated cleavage, significantly extending the half-life.
-
Heteroatom Introduction (Morpholine/Piperazine Shift): Replacing the piperidine ring with a morpholine or piperazine ring is a classic tactic to improve metabolic stability. The introduction of an electronegative oxygen (morpholine) or nitrogen (piperazine) reduces the overall lipophilicity (cLogP) and decreases the electron density at the adjacent α -carbons, making them less susceptible to CYP-mediated hydrogen abstraction .
-
Steric Shielding: Introducing methyl groups adjacent to the piperidine nitrogen (e.g., 2-methylpiperidine derivatives) creates steric hindrance that physically blocks the CYP450 catalytic heme iron from accessing the α -carbon, thereby reducing ring oxidation and improving overall microsomal stability .
References
-
Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry URL:[Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Towards Metabolically Stable 5-HT7 Receptor Ligands: A Study on 1-arylpiperazine Derivatives and Related Isosters Source: PubMed (National Institutes of Health) URL:[Link]
-
Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability Source: PMC (National Institutes of Health) URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Buchwald-Hartwig Purification Troubleshooting
Topic: Removing Unreacted 3-Bromoanisole from 1-(3-Methoxyphenyl)piperidine Target Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and purification of cross-coupling reactions. When synthesizing 1-(3-Methoxyphenyl)piperidine via a Buchwald-Hartwig amination, researchers commonly struggle to separate the desired tertiary amine from unreacted 3-bromoanisole.
Below is an in-depth, causality-driven troubleshooting guide and protocol to resolve this specific separation challenge.
Causality Analysis: Why Standard Purifications Fail
Researchers often default to silica gel column chromatography to isolate their products. However, 1-(3-Methoxyphenyl)piperidine is a basic tertiary amine that strongly hydrogen-bonds with acidic silanol groups on standard silica. This causes severe streaking and co-elution with the neutral 3-bromoanisole impurity. Distillation is equally problematic; 3-bromoanisole has a high boiling point of 210–211 °C[1], and the piperidine product boils at a similarly high temperature, making fractional distillation tedious and risking thermal degradation of the product.
The most reliable, scalable, and self-validating approach is an acid-base extraction [2]. This method exploits the fundamental electronic differences between the two molecules. By manipulating the pH of the aqueous phase, you force the product to partition selectively between the organic and aqueous layers, leaving the neutral impurity behind[3].
Quantitative Data: Physicochemical Comparison
To design a self-validating extraction, we must rely on the quantitative properties of the mixture components. The success of this separation is strictly governed by the pKa of the product.
| Property | 3-Bromoanisole (Impurity) | 1-(3-Methoxyphenyl)piperidine (Product) |
| Molecular Weight | 187.04 g/mol | 191.27 g/mol |
| Boiling Point | 210–211 °C[1] | > 250 °C (Estimated) |
| Acid/Base Nature | Neutral (Aryl Halide/Ether) | Basic (Tertiary Aryl Amine) |
| Conjugate Acid pKa | N/A | 6.22 ± 0.10[4] |
| State at pH 1 | Neutral (Organic Soluble) | Protonated Salt (Water Soluble) |
| State at pH 12 | Neutral (Organic Soluble) | Free Base (Organic Soluble) |
Experimental Methodology: Acid-Base Extraction Protocol
This protocol is a self-validating system: if the pH targets are met, the physical location of the product is guaranteed by thermodynamic partitioning.
Phase 1: Catalyst Removal & Solubilization
-
Dilution: Dilute the crude Buchwald-Hartwig reaction mixture with Ethyl Acetate (EtOAc).
-
Filtration: Filter the mixture through a tightly packed pad of Celite to remove the insoluble palladium catalyst and inorganic base salts. Causality Insight: Skipping this step is the primary cause of intractable emulsions later, as fine metal particulates stabilize biphasic droplets.
Phase 2: Acidic Extraction (Trapping the Product) 3. Acidification: Transfer the filtrate to a separatory funnel. Add an equal volume of 1 M HCl (aq). 4. Partitioning: Shake vigorously, venting frequently. Allow the layers to separate. Causality Insight: The conjugate acid of N-phenylpiperidine derivatives has a pKa of approximately 6.22[4]. At pH < 2, the amine is >99.9% protonated. The resulting ammonium hydrochloride salt is highly polar and migrates strictly to the bottom aqueous layer. The neutral 3-bromoanisole lacks a basic site and remains in the top EtOAc layer. 5. Separation: Drain the aqueous layer into a clean Erlenmeyer flask. 6. Back-Washing (Critical): Wash the acidic aqueous layer once with a fresh volume of EtOAc to remove any lingering traces of 3-bromoanisole. Discard all organic layers to organic waste.
Phase 3: Basification & Recovery 7. Neutralization: Cool the acidic aqueous layer in an ice bath (neutralization is highly exothermic). 8. Basification: Slowly add 2 M NaOH (aq) while stirring until the solution reaches pH > 10 (Verify strictly with pH paper). The solution will turn cloudy as the amine deprotonates back into its water-insoluble free-base form. 9. Extraction: Transfer to a clean separatory funnel and extract twice with fresh EtOAc. 10. Isolation: Combine the new organic layers, wash with brine (saturated NaCl), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure 1-(3-Methoxyphenyl)piperidine.
Visualization: Extraction Workflow
Fig 1: Acid-base extraction workflow for isolating 1-(3-Methoxyphenyl)piperidine.
Troubleshooting FAQs
Q: My product is still contaminated with 3-bromoanisole after the extraction. What went wrong? A: You likely skipped Step 6. Even though 3-bromoanisole thermodynamically prefers the organic phase, trace amounts can become mechanically suspended in the aqueous layer during vigorous shaking. Performing a "back-wash" of the acidic aqueous phase with pure EtOAc before adding NaOH ensures complete removal of the impurity.
Q: The layers aren't separating well, and a thick emulsion has formed. How do I break it? A: Emulsions in cross-coupling workups are typically stabilized by fine palladium particulates or phosphine ligand degradation products[3]. To resolve an active emulsion:
-
Filter the entire biphasic mixture through a pad of Celite.
-
Add brine (saturated NaCl) to the aqueous layer. This increases the ionic strength of the water, which decreases the solubility of organic droplets (the "salting-out" effect) and forces the phases to separate.
Q: Can I use dichloromethane (DCM) instead of ethyl acetate (EtOAc)? A: Yes, but you must account for the density difference. DCM (1.33 g/mL) is denser than water. In a DCM/Water system, the organic layer will be on the bottom. EtOAc (0.90 g/mL) is generally preferred because the organic layer stays on top, allowing you to easily drain the aqueous product from the bottom of the funnel during the initial acidic extraction phase.
References
-
[3] Title: Application of Pd-NHC Complexes in Challenging Amination Reactions Source: YorkSpace URL: [Link]
Sources
Minimizing dimer formation during 1-(3-Methoxyphenyl)piperidine synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield-limiting side reactions during palladium-catalyzed cross-couplings.
When synthesizing 1-(3-Methoxyphenyl)piperidine via the1[1], the most notorious parasitic pathway is the homocoupling of the aryl halide (3-bromoanisole), which generates the unwanted dimer 3,3'-dimethoxybiphenyl .
This guide is engineered to dissect the mechanistic root causes of dimerization and provide you with field-proven, self-validating protocols to eliminate it.
Part 1: Mechanistic Causality of Dimerization
To solve dimer formation, we must first understand the kinetic competition at the palladium center. The catalytic cycle relies on the rapid coordination of piperidine to the Pd(II) oxidative addition complex. However, if amine coordination is sluggish, or if the catalyst is improperly stabilized, a divergent transmetalation or disproportionation event occurs, leading to the homocoupling of two 3-methoxyphenyl rings[2].
Catalytic cycle of Buchwald-Hartwig amination vs. the divergent homocoupling pathway.
Part 2: Troubleshooting & Engineering the Solution (FAQs)
Q: Why is the 3,3'-dimethoxybiphenyl dimer forming in my reaction? A: Dimerization is a symptom of a kinetic bottleneck. If the secondary amine (piperidine) fails to rapidly coordinate and deprotonate at the Pd(II) center, the long-lived Pd(II)(Ar)(Br) complex becomes susceptible to reacting with another equivalent of 3-bromoanisole. Furthermore, trace oxygen can act as an oxidant, driving an oxidative homocoupling pathway[2].
Q: How does ligand selection dictate the product-to-dimer ratio? A: First-generation ligands (like PPh₃) lack the steric bulk required to force the desired reductive elimination. By upgrading to dialkylbiaryl phosphine ligands developed by the 3[3]—specifically XPhos or RuPhos —you engineer the steric environment around the palladium. The extreme bulk of XPhos physically blocks the coordination of a second bulky aryl group (shutting down transmetalation) while its electron-rich dicyclohexylphosphine moiety accelerates the initial oxidative addition.
Q: Is my choice of base exacerbating the side reaction? A: It can. While sodium tert-butoxide (NaOtBu) is the gold standard for deprotonating the coordinated amine, it is highly moisture-sensitive. Partially degraded NaOtBu (forming NaOH) can lead to phenol byproducts or facilitate catalyst decomposition. If your substrate is sensitive, switching to a milder base like Cs₂CO₃ or DBU can suppress base-mediated degradation, though it requires longer reaction times[2].
Q: Does the order of addition matter? A: Absolutely. A common error is adding the aryl halide and the amine simultaneously before the active Pd(0) species has formed. Using a pre-formed palladacycle (like XPhos Pd G3 ) ensures rapid, quantitative generation of the active Pd(0) catalyst upon mild base activation, preventing the aryl halide from lingering and homocoupling.
Part 3: Empirical Optimization Data
To illustrate the causality of these variables, review the quantitative optimization matrix below. Notice how the transition from first-generation catalysts to third-generation precatalysts effectively eradicates the dimer.
| Entry | Catalyst System (2 mol%) | Ligand | Base (1.5 eq) | Solvent | Temp (°C) | Product Yield (%) | Dimer Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | NaOtBu | Toluene | 100 | 41 | 34 |
| 2 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 68 | 14 |
| 3 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 89 | 3 |
| 4 | XPhos Pd G3 | None (Built-in) | NaOtBu | THF | 80 | >98 | Not Detected |
Data reflects standard optimization trajectories for secondary amine cross-couplings with electron-rich aryl bromides.
Part 4: Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system. It includes In-Process Controls (IPCs) that allow you to validate the reaction's integrity before committing to the workup phase.
Materials Required
-
Aryl Halide: 3-Bromoanisole (1.0 equiv, strictly degassed)
-
Amine: Piperidine (1.2 equiv, distilled over CaH₂)
-
Catalyst: XPhos Pd G3 (1.0 mol%)[4]
-
Base: NaOtBu (1.5 equiv, stored in a glovebox)
-
Solvent: Anhydrous THF (0.2 M, sparged with Argon for 30 mins)
Step-by-Step Methodology
-
Inert Atmosphere Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with Argon (3 cycles).
-
Solid Reagent Charging: Inside a glovebox (or under positive Argon flow), charge the flask with XPhos Pd G3 (1.0 mol%) and NaOtBu (1.5 equiv).
-
Causality Note: Using the G3 precatalyst bypasses the need for free ligand, ensuring a 1:1 Pd-to-Ligand ratio, which prevents ligand-induced reaction stalling.
-
-
Solvent & Liquid Addition: Seal the flask with a septum. Inject the degassed THF (0.2 M). Stir for 5 minutes at room temperature.
-
Validation Check 1 (Activation): The solution should transition from a pale yellow to a deep, homogeneous red/orange, confirming the base-mediated release of the active Pd(0)-XPhos species.
-
-
Substrate Injection: Inject 3-bromoanisole (1.0 equiv), followed immediately by piperidine (1.2 equiv).
-
Thermal Execution: Heat the reaction mixture to 80°C using a pre-equilibrated oil bath.
-
In-Process Control (IPC) via GC-MS: After 60 minutes, withdraw a 50 µL aliquot under Argon. Dilute in 1 mL EtOAc, filter through a micro-plug of silica to remove Pd and salts, and inject into the GC-MS.
-
Validation Check 2 (Mass Balance): Look for the product peak at m/z 191 [5]. Scan specifically for the dimer at m/z 214 . If the dimer is >1%, your solvent was insufficiently degassed.
-
-
Quench & Workup: Once the aryl halide is consumed (typically <2 hours), cool to room temperature. Quench with 5 mL of water. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate 1-(3-Methoxyphenyl)piperidine as a clear oil.
Part 5: References
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst Source: Royal Society of Chemistry (RSC) URL:
-
Buchwald–Hartwig amination Source: Wikipedia (Organic Chemistry Portal) URL:
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube (Educational Chemistry Series) URL:
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: WuXi AppTec URL:
-
Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides Source: Benchchem URL:
Sources
Resolving emulsion issues during extraction of arylpiperidines
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with low yields and persistent emulsions during the liquid-liquid extraction (LLE) of arylpiperidines. Due to their unique molecular architecture, these compounds are notorious for turning a routine workup into an opaque, inseparable suspension.
This guide deconstructs the physical chemistry behind these emulsions and provides field-proven, self-validating methodologies to resolve them.
The Physicochemical Root of the Problem
Arylpiperidines feature a highly lipophilic aromatic system paired with a basic piperidine nitrogen. When the extraction pH hovers near the molecule's pKa (typically 8.0–10.0), the compound exists in a dynamic equilibrium between its protonated (hydrophilic) and free-base (lipophilic) forms. This dual affinity effectively turns the target analyte into a surfactant. These amphiphilic molecules migrate to the aqueous-organic interface, drastically lowering interfacial tension and stabilizing suspended droplets, which manifests as a stubborn emulsion[1].
Diagnostic Extraction Workflow
The following decision tree outlines the logical progression for preventing and breaking emulsions during LLE.
Workflow for resolving arylpiperidine emulsions during liquid-liquid extraction.
Quantitative Data: Arylpiperidine Extraction Parameters
To successfully design an extraction protocol, you must align your solvent and pH choices with the specific physicochemical properties of your target arylpiperidine.
| Compound | pKa (Piperidine N) | LogP | Emulsion Risk Factor | Optimal Extraction pH | Recommended Solvent |
| Paroxetine | 9.90 | 3.95 | High (Fluorophenyl group) | > 11.9 | EtOAc / MTBE |
| Haloperidol | 8.30 | 4.30 | Moderate | > 10.3 | DCM / EtOAc |
| Fentanyl | 8.43 | 4.05 | High (Highly lipophilic) | > 10.4 | Hexane / EtOAc |
| 2-Phenylpiperidine | 9.30 | 2.10 | Moderate | > 11.3 | EtOAc |
Frequently Asked Questions (Troubleshooting Guide)
Q: Why does vigorous shaking cause irreversible emulsions with these compounds? A: Vigorous shaking imparts high kinetic energy into the system, exponentially increasing the surface area between the two phases by creating micro-droplets. Because arylpiperidines act as surfactants at suboptimal pH levels, they rapidly coat these micro-droplets, creating a steric and electrostatic barrier that prevents coalescence[1]. Causality: High energy input + surfactant presence = stable micro-emulsion. Always opt for gentle swirling or figure-eight inversion.
Q: How exactly does pH optimization prevent emulsion formation? A: By adjusting the pH of the aqueous phase to at least two units above the pKa of the piperidine nitrogen, you suppress the ionization of the amine completely. This forces the arylpiperidine entirely into its neutral, lipophilic state, maximizing its LogP and driving it into the organic phase. Removing the amphiphilic species from the interface restores the natural interfacial tension between the solvents, promoting clean phase separation[2].
Q: When pH adjustment isn't enough, what chemical interventions are recommended? A: Salting out. Adding a saturated brine solution (NaCl) or anhydrous sodium sulfate (Na2SO4) increases the ionic strength of the aqueous phase. Thermodynamically, water molecules preferentially solvate the highly charged inorganic ions, which decreases the solubility of both the organic solvent and the neutral arylpiperidine in the aqueous layer. This "salting-out" effect increases the density differential between the phases, accelerating droplet coalescence[3].
Q: What mechanical techniques are most effective for breaking an established emulsion? A: Centrifugation is the gold standard. Subjecting the biphasic mixture to centrifugation (e.g., 5000 × g for 1–5 minutes) physically forces the phases apart based on their density differences, overcoming the stabilizing kinetic energy of the emulsion[4]. If a centrifuge is unavailable, vacuum filtration of the entire emulsion through a pad of Celite (diatomaceous earth) or a phase-separation filter provides a massive surface area that disrupts the stabilized droplets, forcing them to coalesce[1].
Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system; you cannot proceed to the next step without confirming the success of the previous one.
Step 1: Matrix Preparation & pH Validation
-
Transfer the aqueous arylpiperidine sample to a suitable extraction vessel.
-
Slowly add 1M NaOH dropwise while stirring until the pH reaches > 11.5 (or pKa + 2).
-
Validation Checkpoint: Extract a 10 µL aliquot and test with a calibrated pH meter. Do not rely on pH paper, as organic contaminants can bleach or alter the dye indicators.
Step 2: Solvent Addition & Gentle Agitation
-
Add the organic solvent (e.g., MTBE or EtOAc) at a 1:1 volume ratio to the aqueous phase.
-
Seal the vessel and invert gently in a figure-eight motion for 3 minutes. Do not shake vigorously.
-
Vent the vessel frequently to release vapor pressure.
-
Validation Checkpoint: Allow the vessel to sit for 5 minutes. If a distinct boundary forms with less than 10% of the volume occupied by an interfacial cloudy layer, proceed to Step 4. If the emulsion occupies > 1/3 of the volume, proceed to Step 3.
Step 3: Emulsion Resolution (If necessary)
-
Chemical Step: Add 10-20 mL of saturated aqueous NaCl (brine) to the mixture. Swirl gently and let sit for 10 minutes.
-
Mechanical Step: If the emulsion persists, transfer the biphasic mixture to glass centrifuge tubes (ensure Teflon-lined caps). Centrifuge at 5000 × g for 3 minutes at room temperature.
-
Validation Checkpoint: Post-centrifugation, you should observe a solid "cake" of precipitated proteins/impurities at the interface and two crystal-clear liquid layers.
Step 4: Organic Phase Recovery & Verification
-
Carefully decant or pipette the upper organic layer (if using MTBE/EtOAc) into an Erlenmeyer flask.
-
Validation Checkpoint: Drop a single drop of distilled water into the collected organic layer. If it sinks to the bottom cleanly without creating a cloudy trail, your organic phase is free of micro-emulsions.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.[Link]
-
How Can We Improve Our Liquid-Liquid Extraction Processes? SCION Instruments.[Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au - ACS Publications.[Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]
Sources
Technical Support Center: Troubleshooting 1-(3-Methoxyphenyl)piperidine in Acidic Media
Welcome to the Technical Support Center for 1-(3-Methoxyphenyl)piperidine (CAS: 32040-06-5). As a highly versatile scaffold in medicinal chemistry—frequently utilized in the development of CNS-active agents, analgesics, and γ-secretase modulators—understanding its physicochemical behavior is critical. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for handling this compound under acidic conditions.
Section 1: Fundamental Chemical Behavior (FAQ)
Q1: How does the solubility and protonation state of 1-(3-Methoxyphenyl)piperidine change in acidic buffers? A: The compound contains a basic piperidine nitrogen. The predicted pKa of the parent 1-phenylpiperidine is approximately 6.22 . The meta-methoxy group exerts a mild electron-withdrawing inductive effect, slightly lowering the pKa to ~6.0. At a pH below 4.0 (e.g., in 0.1 M HCl or 0.1% TFA), the nitrogen is >99% protonated, converting the lipophilic free base into a highly hydrophilic piperidin-1-ium salt . This drastic shift in polarity is the primary cause of altered retention times in reverse-phase chromatography.
Fig 1: pH-dependent protonation pathway of 1-(3-Methoxyphenyl)piperidine.
Q2: Is the 3-methoxy (aryl ether) group susceptible to acid-catalyzed cleavage? A: Under standard physiological or mild analytical acidic conditions (pH 1–6 at room temperature), the aryl ether linkage is highly stable. However, under harsh acidic conditions—specifically using concentrated hydrohalic acids (e.g., 48% HBr or 57% HI) at elevated temperatures (>100°C)—the ether undergoes cleavage (demethylation) . The mechanism involves the protonation of the ether oxygen, followed by an SN2 attack by the halide anion on the sterically unhindered methyl group, yielding 1-(3-hydroxyphenyl)piperidine and a methyl halide.
Fig 2: Mechanism of acid-catalyzed aryl ether cleavage under harsh conditions.
Section 2: Troubleshooting Experimental Anomalies
Q3: I am observing poor retention and peak tailing during LC-MS analysis using 0.1% Formic Acid. How can I resolve this? A: Causality: At pH ~2.7 (0.1% FA), the piperidine nitrogen is fully ionized. The resulting positive charge interacts strongly with residual silanols on standard C18 columns, causing peak tailing. Furthermore, its high hydrophilicity in the salt form causes it to elute near the void volume. Solution: Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) if your column is base-stable. At pH 9.5, the compound is forced into its neutral free-base form, ensuring strong hydrophobic retention and sharp peak shapes.
Q4: My stability assay in simulated gastric fluid (SGF, pH 1.2) shows a slow loss of parent compound over 24 hours, but no phenol is detected. What is the degradation pathway? A: Causality: As established, dilute HCl in SGF lacks the nucleophilic strength and thermal energy required to cleave the aryl ether . The loss of the parent compound is likely not due to acid hydrolysis, but rather oxidative degradation of the electron-rich aniline-like ring. The methoxy and piperidino groups synergistically activate the aromatic ring towards oxidation. Solution: Degas your SGF buffers with nitrogen and add a trace antioxidant (e.g., ascorbic acid). This isolates the acid-stability variable from oxidative variables, creating a self-validating system to confirm true acid stability.
Section 3: Standardized Methodologies
Protocol A: Self-Validating Acid Stability Profiling via HPLC-UV
This protocol utilizes environmental controls to isolate pH effects from thermal and oxidative variables, ensuring self-validating data.
-
Sample Preparation: Dissolve 1-(3-Methoxyphenyl)piperidine in anhydrous DMSO to create a 10 mM stock.
-
Buffer Preparation: Prepare 50 mM Citrate-Phosphate buffers at pH 1.2, 3.0, 5.0, and 7.4 (Control). Crucial Step: Degas all buffers with N2 for 15 minutes to eliminate dissolved oxygen.
-
Incubation: Spike the stock into each buffer to a final concentration of 100 μM (1% DMSO final). Incubate in sealed, amber glass vials at 37°C to prevent photodegradation.
-
Sampling & Quenching: At t=0, 1, 4, 12, and 24 hours, extract a 100 μL aliquot. Quench by adding 100 μL of ice-cold high-pH buffer (e.g., pH 9.5 ammonium bicarbonate) to immediately deprotonate the compound and halt acid-catalyzed kinetics.
-
Analysis: Analyze the samples via HPLC-UV (254 nm) using a gradient method. Compare the Area Under the Curve (AUC) against the pH 7.4 control to calculate the half-life.
Fig 3: Standardized workflow for assessing acidic stability via LC-MS.
Protocol B: Controlled Ether Cleavage (Demethylation)
For researchers intentionally synthesizing the phenolic metabolite.
-
Reaction Setup: Suspend 1 mmol of 1-(3-Methoxyphenyl)piperidine in 5 mL of 48% aqueous HBr in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to 110°C under an inert argon atmosphere for 12 hours. Causality: Argon prevents oxidative side reactions of the electron-rich ring during harsh heating.
-
Neutralization: Cool the flask to 0°C. Carefully neutralize the acidic mixture with 6M NaOH dropwise until a pH of 7–8 is reached.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). The product, 1-(3-hydroxyphenyl)piperidine, will partition into the organic layer.
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography.
Section 4: Quantitative Data Summary
| Physicochemical Property | Value | Condition / Notes |
| Molecular Weight | 191.27 g/mol | Neutral free base |
| Predicted pKa | ~6.0 – 6.2 | Piperidine nitrogen |
| LogD (pH 2.0) | < 0.5 | Highly hydrophilic (Protonated salt form) |
| LogD (pH 7.4) | ~2.5 – 3.0 | Lipophilic (Neutral free base form) |
| Ether Stability (Dilute Acid) | > 99% intact | 24h at 37°C, pH 1.2 (Simulated Gastric Fluid) |
| Ether Stability (Conc. HBr) | Cleaved | 12h at 110°C (Yields phenol + methyl bromide) |
Section 5: References
Technical Support Center: Accelerating the Synthesis of 1-(3-Methoxyphenyl)piperidine
Welcome to the technical support resource for the synthesis of 1-(3-Methoxyphenyl)piperidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, with a focus on reducing reaction times and improving overall efficiency. The synthesis, typically achieved via a Buchwald-Hartwig amination, is a cornerstone reaction for generating valuable N-aryl piperidine scaffolds. However, achieving rapid and high-yielding conversions can be challenging. This document provides a structured, question-and-answer-based approach to overcoming common hurdles encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction to form 1-(3-Methoxyphenyl)piperidine is sluggish, taking over 24 hours for completion. What are the most likely causes?
Slow reaction rates are a common issue and can typically be attributed to several key factors related to the catalytic system and reaction environment.[1] The primary suspects are often an inefficient catalyst activation, suboptimal choice of ligand or base, or issues with reagent purity and reaction setup.[2] A systematic evaluation of these parameters is the most effective troubleshooting approach.[3]
Q2: How does the choice of palladium precursor affect the reaction rate?
The selection of the palladium source is critical for the efficient formation of the active Pd(0) catalyst, which is essential for the reaction to proceed.[2] While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are widely used, they often require an in-situ reduction step that can be slow or incomplete, leading to a long induction period and overall slower reaction kinetics.
For faster and more reliable results, consider using modern, air-stable palladium precatalysts, such as the G3 or G4 Buchwald precatalysts.[4][5] These are designed to cleanly and rapidly generate the active LPd(0) species upon exposure to the base in the reaction mixture, often leading to significantly reduced reaction times.[3]
Q3: Can the choice of ligand dramatically reduce the reaction time?
Absolutely. The ligand plays a multifaceted role: it stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and influences the overall rate of the catalytic cycle.[6] For the coupling of a secondary cyclic amine like piperidine with an aryl bromide like 3-bromoanisole, bulky, electron-rich phosphine ligands are generally the most effective.
Ligands such as RuPhos and XPhos are excellent starting points for this type of transformation.[2][7] If reaction rates are still slow, consider screening other specialized biarylphosphine ligands. The increased steric bulk of these ligands can promote the crucial reductive elimination step, which is often the rate-limiting step in the catalytic cycle, thereby shortening the overall reaction time.[3]
Q4: What is the impact of the base on reaction kinetics?
The base is not merely a proton scavenger; it is intimately involved in the catalytic cycle, specifically in the deprotonation of the amine to form the palladium-amido complex.[8][9] The choice and physical properties of the base can significantly impact the reaction rate.
Strong, non-nucleophilic bases are typically required for efficient C-N bond formation.[4] Sodium tert-butoxide (NaOtBu) is a common and effective choice for this reaction.[10] However, if solubility issues arise, which can slow down a heterogeneous reaction, consider using lithium bis(trimethylsilyl)amide (LHMDS), which often has better solubility in common organic solvents.[2] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may necessitate higher reaction temperatures to achieve a comparable rate.[2]
Q5: Can reaction temperature and solvent choice be optimized to accelerate the synthesis?
Yes, both temperature and solvent are critical parameters for reaction optimization.
-
Temperature: While higher temperatures generally increase reaction rates, excessive heat (>120 °C) can lead to catalyst decomposition, observed as the formation of palladium black, which will halt the reaction.[3] A good starting point is between 80-110 °C.[4] If the reaction is slow, a modest increase in temperature within this range can be beneficial.
-
Solvent: The solvent must be able to dissolve the reactants, base, and catalytic species to ensure a homogeneous reaction environment.[3] Toluene and 1,4-dioxane are the most commonly used and effective solvents for Buchwald-Hartwig aminations.[4] Anhydrous and degassed solvents are highly recommended to prevent deactivation of the catalyst by water or oxygen.[11]
Q6: Are there alternative methods to thermal heating that can reduce reaction times?
Microwave-assisted synthesis is an excellent alternative to conventional heating and can dramatically reduce reaction times, often from hours to minutes.[12][13] The rapid and efficient heating provided by microwave irradiation can accelerate the rate-determining steps of the catalytic cycle.[14] When transitioning to a microwave protocol, it's often necessary to re-optimize parameters such as catalyst loading and base concentration, as the reaction kinetics can be significantly different.
Troubleshooting Guide: From Slow Reactions to Rapid Synthesis
This section provides a structured approach to diagnosing and resolving issues that lead to slow reaction times in the synthesis of 1-(3-Methoxyphenyl)piperidine.
Problem: Reaction Stalls or Shows Low Conversion After Several Hours
This common scenario suggests that the catalyst may have become deactivated or that the initial reaction conditions are not optimal for your specific substrates.
Visual Inspection of the Reaction
A healthy Buchwald-Hartwig reaction should appear as a homogeneous, colored solution (often yellow to reddish-brown).[3] Signs of trouble include:
-
Formation of Palladium Black: This indicates that the palladium has precipitated out of the catalytic cycle, and the reaction has stopped.[3]
-
No Color Change: If the reaction mixture remains colorless, it's a sign that the active catalyst has likely not formed.[3]
Systematic Optimization Workflow
If you are facing a slow or stalled reaction, a systematic approach to re-screening your reaction parameters is the most effective path forward. It is recommended to change one variable at a time to isolate its effect.[3]
Step 1: Catalyst and Ligand Re-evaluation
Your first point of investigation should be the heart of the reaction: the catalyst system.
-
Action: Switch to a modern, air-stable precatalyst (e.g., XPhos Pd G3). These are designed for reliable and efficient generation of the active catalyst.[3]
-
Rationale: Inefficient formation of the active Pd(0) species from precursors like Pd(OAc)₂ is a frequent cause of slow reactions.[2]
Step 2: Base and Solvent Screening
The interplay between the base and solvent is crucial for both solubility and reactivity.
-
Action: If you are using NaOtBu in toluene and observing slow rates, consider screening a different base such as LHMDS or a weaker base like K₃PO₄ at a slightly higher temperature.[2] Also, ensure your solvent is anhydrous and has been properly degassed.[1]
-
Rationale: Poor solubility of the base can create a heterogeneous mixture and slow down the reaction.[3] Water and oxygen in the solvent can poison the palladium catalyst.[1]
Step 3: Temperature Adjustment
Carefully adjusting the temperature can provide a significant rate enhancement.
-
Action: If your reaction is proceeding slowly at 80 °C, incrementally increase the temperature to 90 °C and then to 100 °C, while monitoring for any signs of catalyst decomposition.
-
Rationale: While higher temperatures increase reaction rates, there is a threshold beyond which thermal decomposition of the catalyst becomes a significant issue, leading to lower overall yields.[3]
Data-Driven Optimization: A Hypothetical Screening Table
The table below illustrates a systematic approach to optimizing the reaction conditions for the coupling of 3-bromoanisole and piperidine.
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | RuPhos (2.2) | NaOtBu (1.4) | Toluene | 80 | 24 | 45 |
| 2 | XPhos Pd G3 (2) | - | NaOtBu (1.4) | Toluene | 80 | 12 | 75 |
| 3 | XPhos Pd G3 (2) | - | LHMDS (1.4) | Toluene | 80 | 8 | 88 |
| 4 | XPhos Pd G3 (2) | - | LHMDS (1.4) | Toluene | 100 | 4 | 95 |
| 5 | XPhos Pd G3 (2) | - | LHMDS (1.4) | Dioxane | 100 | 4 | 93 |
This is representative data to illustrate an optimization workflow.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., LHMDS, 1.4 eq.).[11]
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]
-
Reagent Addition: Add the aryl halide (3-bromoanisole, 1.0 eq.), followed by the anhydrous, degassed solvent (e.g., toluene), and finally the amine (piperidine, 1.2 eq.) via syringe.
-
Heating and Monitoring: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain 1-(3-Methoxyphenyl)piperidine.
Protocol for Microwave-Assisted Synthesis
-
Reaction Setup: In a dedicated microwave reaction vial, combine the palladium precatalyst, base, aryl halide, and amine in the chosen solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the desired temperature (e.g., 120-150 °C) and hold time (e.g., 10-30 minutes).[4] Note that the optimal temperature may be higher than in conventional heating due to the shorter reaction time.
-
Workup and Purification: After the reaction is complete and the vial has cooled, perform the same workup and purification steps as described in the conventional protocol.[4]
Visualizing the Path to Optimization
Troubleshooting Workflow for Slow Reactions
Caption: A decision-making workflow for troubleshooting slow reactions.
The Buchwald-Hartwig Catalytic Cycle
Caption: A simplified Buchwald-Hartwig catalytic cycle.
References
- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed C-N Bond Formation. In Organic Syntheses via Boranes (Vol. 3, pp. 23-67). Wiley-VCH Verlag GmbH & Co. KGaA.
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BenchChem. (2025). Technical Support Center: Optimization of N-arylation of Piperidin-4-amine. BenchChem.
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
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BenchChem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. BenchChem.
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Grokipedia. (n.d.). Buchwald–Hartwig amination.
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BenchChem. (2025). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine. BenchChem.
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BenchChem. (2025). Optimizing reaction conditions for N-arylation of piperazine. BenchChem.
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ResearchGate. (n.d.). Simplified catalytic cycle for Buchwald−Hartwig amination reaction.
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Name-Reaction.com. (n.d.). Buchwald-Hartwig amination.
-
ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
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PMC. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
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PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination.
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PubMed. (2010, November 5). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-arylpiperazines.
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ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination.
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Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons.
-
ACS Publications. (2022, June 14). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.
-
BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?.
-
ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates.
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
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PMC. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
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BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem.
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WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
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ChemicalBook. (n.d.). 1-(3-Methoxyphenyl)piperazine synthesis.
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BenchChem. (2025). Optimizing reaction conditions for 1-(3-Methoxypropyl)-4-piperidinamine synthesis. BenchChem.
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MDPI. (2021, January 20). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides.
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ACS Publications. (2004, November 19). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides.
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News-Medical.Net. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
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Figshare. (n.d.). Collection - A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines - The Journal of Organic Chemistry.
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Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
-
DTIC. (2025, June 4). Piperidine Synthesis.
-
MDPI. (2021, January 27). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach.
-
Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
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BenchChem. (2025). common challenges in working with piperidine-based compounds. BenchChem.
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IJNRD.org. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
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SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE.
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Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of 1-(3-Methoxyphenyl)piperidine
This guide provides a comprehensive, in-depth walkthrough for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-(3-Methoxyphenyl)piperidine. We will explore the rationale behind experimental choices, compare alternative analytical approaches, and present a framework for a robust, self-validating protocol grounded in scientific principles and regulatory expectations.
Introduction: The Analytical Imperative for 1-(3-Methoxyphenyl)piperidine
1-(3-Methoxyphenyl)piperidine is a crucial intermediate and building block in the synthesis of a wide range of pharmacologically active compounds. The purity of this starting material is paramount, as any impurities can carry through the synthetic process, potentially leading to final drug substances with altered efficacy, safety profiles, or stability. Consequently, a robust, validated analytical method is essential for ensuring the quality and consistency of 1-(3-Methoxyphenyl)piperidine.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering the high resolution and sensitivity required to separate and quantify the main component from its structurally similar impurities and degradation products.[1] This guide will focus on developing a stability-indicating reversed-phase HPLC (RP-HPLC) method, which is designed to be specific for the analyte in the presence of its degradation products.[2][3][4]
The Strategic Approach to Method Development
A systematic and logical approach to method development is crucial for efficiency and for arriving at a robust final method. Our strategy is a multi-stage process, beginning with an understanding of the analyte's properties and culminating in a fully validated method.
Caption: A systematic workflow for HPLC method development and validation.
Analyte Characterization
Before any experimental work, it's essential to understand the physicochemical properties of 1-(3-Methoxyphenyl)piperidine.
-
UV Absorbance: The methoxyphenyl group provides a chromophore, allowing for UV detection. A UV scan of a dilute solution (e.g., in methanol or acetonitrile) will determine the wavelength of maximum absorbance (λmax), which is crucial for detector settings to ensure high sensitivity.
-
Solubility: Testing the solubility in common HPLC solvents (water, methanol, acetonitrile) is necessary for sample and standard preparation.
-
pKa: The piperidine moiety is basic. Knowing the pKa will inform the choice of mobile phase pH to ensure the analyte is in a single ionic form (preferably protonated) for consistent retention and good peak shape.
Experimental Protocols: From Scouting to Optimization
Initial Method Scouting: A Comparative Approach
The goal of scouting is to identify a suitable stationary phase (column) and mobile phase system that provides retention and initial separation of the main peak from any visible impurities. Reversed-phase chromatography is the most common and logical starting point for a molecule of this polarity.[5]
Protocol 1: Initial Column and Mobile Phase Screening
-
Preparation of Analyte Stock Solution: Accurately weigh and dissolve 1-(3-Methoxyphenyl)piperidine in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
Working Standard Preparation: Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.1 mg/mL.
-
HPLC Systems and Columns:
-
System A (Conventional C18): A standard L1 packing, such as a Waters SunFire C18 or Agilent Zorbax Eclipse Plus C18 (e.g., 150 mm x 4.6 mm, 5 µm).
-
System B (Phenyl-Hexyl): A column with a different selectivity, such as a Phenomenex Kinetex Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm), which can offer alternative pi-pi interactions with the aromatic ring of the analyte.
-
-
Initial Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A fast, generic gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Diode Array Detector (DAD) to monitor at the λmax and also to assess peak purity.
-
Injection Volume: 10 µL
-
Rationale for Choices:
-
Acidified Mobile Phase: The use of 0.1% formic acid will ensure the piperidine nitrogen is protonated, leading to better peak shape and avoiding peak tailing that can occur with basic compounds on silica-based columns.
-
Acetonitrile vs. Methanol: Acetonitrile is generally the preferred organic modifier as it often provides better peak efficiency and lower backpressure than methanol.
-
Column Comparison: Starting with two columns of different selectivity (C18 and Phenyl-Hexyl) increases the probability of finding a suitable separation for the main peak and any potential process-related impurities.
Data Interpretation and Method Optimization
The scouting runs will provide the initial chromatograms. The goal is to select the column and mobile phase system that shows the best peak shape for the main analyte and the best resolution between the main peak and any impurities.
| Parameter | System A (C18) | System B (Phenyl-Hexyl) | Decision Criteria |
| Retention Time (RT) | ~ 6.5 min | ~ 7.2 min | Adequate retention (k' > 2) |
| Tailing Factor | 1.2 | 1.1 | Closest to 1.0 indicates better peak symmetry |
| Theoretical Plates | > 5000 | > 6000 | Higher value indicates better column efficiency |
| Resolution (Rs) | 1.8 (to nearest impurity) | 2.5 (to nearest impurity) | Rs > 2.0 is desired for robust separation |
Based on hypothetical data like the above, the Phenyl-Hexyl column would be selected for further optimization due to its superior peak shape and resolution. The next step is to refine the gradient to ensure adequate separation of all potential impurities within a reasonable run time.
Forced Degradation Studies: Ensuring Stability-Indicating Power
A method is only "stability-indicating" if it can separate the intact analyte from all potential degradation products.[3][6] Forced degradation studies intentionally stress the analyte to generate these products.[7][8]
Caption: Workflow for forced degradation studies.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare separate solutions of 1-(3-Methoxyphenyl)piperidine (approx. 0.5 mg/mL) for each stress condition. Also, expose the solid drug substance to thermal and photolytic stress.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1N HCl and heat at 60°C.
-
Base Hydrolysis: Add 0.1N NaOH and heat at 60°C.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.[9]
-
Thermal: Store solid sample at 80°C.
-
Photolytic: Expose the solid sample to light as per ICH Q1B guidelines.
-
-
Time Points: Sample at initial, 2, 4, 8, and 24 hours (or until approximately 5-20% degradation of the main peak is observed).
-
Analysis: Dilute the stressed samples with the mobile phase to a suitable concentration and analyze using the optimized HPLC method. A control sample (unstressed) should also be analyzed.
Data Evaluation: The key is to demonstrate that all degradation product peaks are baseline-resolved from the main analyte peak. Peak purity analysis using a DAD is essential to confirm that the main peak is spectrally pure in all stressed samples, indicating no co-elution.
Method Validation: The Cornerstone of Trustworthiness
Once the method is optimized and proven to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[10][11][12][13]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity index > 0.999. Baseline resolution (Rs > 2.0) between analyte and all other peaks. |
| Linearity | To show that the method's response is directly proportional to the analyte concentration over a given range. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | Typically 80% to 120% of the test concentration for assay. |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Repeatability (Intra-assay): RSD ≤ 1.0% for 6 replicate injections. Intermediate Precision: RSD ≤ 2.0% when results from different days/analysts/equipment are compared. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of approximately 10:1. RSD ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied.[13] |
Final Optimized Method: A Comparative Summary
Based on the development and validation process, a final, robust method can be established. Below is a comparison of a hypothetical final method against a less optimal alternative.
| Parameter | Optimized Method (Recommended) | Alternative Method (Less Robust) | Rationale for Recommendation |
| Column | Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 5 µm) | Standard C18 (150 x 4.6 mm, 5 µm) | Phenyl-Hexyl provided superior resolution for a critical impurity pair (Rs > 2.5 vs. 1.8). |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 5.0 | Formic acid is volatile and MS-compatible if future impurity identification is needed. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Methanol | Acetonitrile provided better peak efficiency and lower backpressure. |
| Gradient | 10% to 70% B in 15 min, hold at 70% for 2 min, then return to 10% and equilibrate for 3 min. | 30% to 80% B in 10 min. | The optimized gradient provided baseline separation for all forced degradation products. |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | Slightly higher flow rate reduced run time without compromising resolution. |
| Temperature | 35 °C | 25 °C (Ambient) | Elevated temperature improved peak shape and reduced viscosity, leading to more consistent retention times. |
| Run Time | 20 minutes | 15 minutes | A slightly longer run time is justified by the significant improvement in robustness and separation of all impurities. |
Conclusion
The development of a stability-indicating HPLC method for the purity analysis of 1-(3-Methoxyphenyl)piperidine is a systematic process that requires careful consideration of the analyte's properties and a logical, multi-stage experimental approach. By comparing different stationary phases, optimizing mobile phase conditions, and rigorously testing the method's specificity through forced degradation studies, a robust and reliable analytical procedure can be established. The subsequent validation as per ICH Q2(R1) guidelines provides the necessary evidence that the method is fit for its intended purpose: to ensure the quality, purity, and stability of this critical pharmaceutical intermediate. This guide provides the framework and scientific rationale to achieve this goal, empowering researchers and drug development professionals to build self-validating and trustworthy analytical systems.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Centre for Animal Cell Technology (ECA) Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
How to Develop Stability Indicating HPLC Methods. Royal Society of Chemistry. [Link]
-
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Separation of Piperidine, 4-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Separation of N-(3-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]
-
Results of forced degradation studies. ResearchGate. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
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Part 1: Structural Differentiation (The Isomer Comparison)
High-Resolution ^1^H NMR Profiling of 1-(3-Methoxyphenyl)piperidine: A Comparative Guide to Structural Isomers and Solvent Systems
For researchers and drug development professionals, the precise structural verification of substituted phenylpiperidines is a critical quality control step. 1-(3-Methoxyphenyl)piperidine is a common pharmacophore and synthetic intermediate. However, differentiating it from its positional isomers (2-methoxy and 4-methoxy) requires a nuanced understanding of nuclear magnetic resonance (NMR) spectroscopy.
This guide objectively compares the ^1^H NMR analytical profile of 1-(3-Methoxyphenyl)piperidine against its structural alternatives and evaluates the performance of various deuterated solvent systems. By understanding the causality behind chemical shifts and splitting patterns, researchers can establish a self-validating framework for structural confirmation.
The primary analytical challenge in verifying 1-(3-Methoxyphenyl)piperidine is distinguishing it from 1-(2-Methoxyphenyl)piperidine (ortho-isomer) and 1-(4-Methoxyphenyl)piperidine (para-isomer). The differentiation relies entirely on the resonance effects dictated by the relative positions of the electron-donating piperidine and methoxy groups.
-
Causality of Chemical Shifts: Both the piperidine nitrogen (via its lone pair) and the methoxy oxygen are strongly electron-donating via resonance. They shield the ortho and para protons on the aromatic ring, pushing their signals upfield (lower ppm).
-
The Meta-Isomer Signature: In 1-(3-Methoxyphenyl)piperidine, the H-5 proton is meta to both electron-donating groups. Lacking resonance shielding, it remains deshielded (~7.15 ppm) and appears as a distinct triplet due to ortho-coupling with H-4 and H-6. The remaining three aromatic protons are highly shielded and cluster upfield (~6.40–6.55 ppm).
-
The Para-Isomer Signature: The high symmetry of the 1-(4-Methoxyphenyl)piperidine ring results in a classic AA'BB' splitting pattern—two distinct doublets integrating for two protons each.
-
The Ortho-Isomer Signature: Steric hindrance between the adjacent piperidine and methoxy groups restricts bond rotation. This disrupts the coplanarity required for optimal resonance, resulting in a complex, overlapping multiplet in the aromatic region and line broadening in the piperidine α -protons.
Table 1: Comparative ^1^H NMR Chemical Shifts of Methoxyphenylpiperidine Isomers (CDCl3, 400 MHz)
| Structural Isomer | Aromatic Region ( δ , ppm) | Methoxy Region ( δ , ppm) | Piperidine
α
-CH | Diagnostic Splitting Pattern |
| 1-(3-Methoxyphenyl)piperidine | 7.15 (t, 1H), 6.53 (dd, 1H), 6.43 (t, 1H), 6.40 (dd, 1H) | 3.78 (s, 3H) | 3.15 (m, 4H) | Distinct isolated triplet at ~7.15 ppm |
| 1-(4-Methoxyphenyl)piperidine | 6.92 (d, 2H), 6.83 (d, 2H) | 3.76 (s, 3H) | 3.05 (m, 4H) | AA'BB' system (two doublets) |
| 1-(2-Methoxyphenyl)piperidine | 7.05–6.85 (m, 4H) | 3.85 (s, 3H) | 3.00 (br m, 4H) | Complex multiplet, broadened α -protons |
Data interpretation standards are grounded in the foundational principles outlined by Silverstein et al. [1].
Decision tree for differentiating methoxyphenylpiperidine isomers via 1H NMR splitting patterns.
Part 2: Performance Comparison of NMR Solvent Systems
The choice of deuterated solvent significantly impacts the spectral resolution and chemical shifts of 1-(3-Methoxyphenyl)piperidine. To ensure a self-validating protocol, researchers must account for solvent-solute interactions, referencing the widely accepted impurity tables by Gottlieb [3] and Fulmer [2].
-
Chloroform-d (CDCl
3): The industry standard. It provides a clean baseline and minimal solute interaction. The residual CHCl3peak at 7.26 ppm serves as a reliable internal reference, though it sits close to the H-5 triplet (7.15 ppm). -
Dimethyl Sulfoxide-d
6(DMSO-d6): A strong hydrogen-bond acceptor. While 1-(3-Methoxyphenyl)piperidine lacks H-bond donors, the high viscosity of DMSO slightly broadens the piperidine multiplets. Critical limitation: The residual water peak in DMSO-d6often appears around 3.33 ppm, which can obscure the critical piperidine α -protons (~3.15 ppm). -
Benzene-d
6(C6D6): Induces Aromatic Solvent-Induced Shifts (ASIS). The electron-rich π -cloud of benzene coordinates with the electron-deficient regions of the solute. This causes a dramatic upfield shift of the methoxy protons, pulling them away from the piperidine signals and offering superior resolution for the aliphatic region.
Table 2: Impact of Solvent Selection on Key Resonances
| Solvent System | Residual Peak ( δ , ppm) | Methoxy Shift ( δ , ppm) | Piperidine
α
-CH | Analytical Advantage / Disadvantage |
| CDCl | 7.26 | 3.78 | 3.15 | Standard baseline; potential overlap with H-5. |
| DMSO-d | 2.50 | 3.72 | 3.10 | Good solubility; H |
| C | 7.16 | 3.40 | 3.05 | Strong ASIS effect; excellent aliphatic resolution. |
Part 3: Standardized Experimental Workflow
To guarantee trustworthiness and reproducibility, the following protocol represents a self-validating system for acquiring high-resolution ^1^H NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation: Weigh exactly 5.0–10.0 mg of 1-(3-Methoxyphenyl)piperidine. Causality: Concentrations below 5 mg result in poor signal-to-noise ratios, while concentrations above 15 mg increase solution viscosity, leading to line broadening and loss of fine coupling constants (J-values).
-
Dissolution: Dissolve the sample in 0.6 mL of the chosen deuterated solvent (e.g., CDCl
3containing 0.03% v/v TMS). -
Filtration (Critical Step): Pass the solution through a small plug of glass wool or a 0.2 μ m PTFE syringe filter directly into a clean 5 mm NMR tube. Causality: Particulate matter distorts the magnetic field homogeneity ( ΔB0 ), making it impossible to achieve proper shimming. Filtration guarantees sharp peaks and accurate integration.
-
Acquisition Parameters:
-
Frequency: 400 MHz or 600 MHz.
-
Number of Scans (ns): 16.
-
Relaxation Delay (D1): 1.5 seconds. Causality: Ensures complete relaxation of all protons between pulses, guaranteeing that the peak integrations accurately reflect the 3:4:6:4 proton ratio of the molecule.
-
-
Processing: Apply a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transform (FT). Perform manual phase correction and a polynomial baseline correction to ensure accurate integration of the broad piperidine multiplets.
Standardized workflow for high-resolution 1H NMR sample preparation and acquisition.
References
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014.[Link]
-
Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29 (9), 2176–2179.[Link]
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62 (21), 7512–7515.[Link]
High-Resolution GC-MS Differentiation of Methoxyphenylpiperidine Isomers: A Comparative Fragmentation Guide
Introduction
In drug development and forensic toxicology, differentiating positional isomers of arylpiperidines is a critical analytical bottleneck. 1-(3-Methoxyphenyl)piperidine (the meta-isomer) and its ortho- and para-counterparts share identical molecular weights (191.27 g/mol ) and exhibit highly similar physicochemical properties[1]. Because these isomers can possess vastly different pharmacological profiles, unambiguous identification is mandatory.
This guide provides an objective comparison of Electron Ionization (EI) GC-MS fragmentation patterns and chromatographic resolving strategies. By evaluating the performance of different column chemistries alongside exact mass fragmentation pathways, this guide establishes a self-validating framework to definitively identify 1-(3-Methoxyphenyl)piperidine against its structural analogs.
Mechanistic Causality of Fragmentation (EI at 70 eV)
Understanding the causality behind mass spectral peaks is essential for confident identification. When subjected to 70 eV electron ionization, 1-(3-Methoxyphenyl)piperidine undergoes predictable, yet structurally diagnostic, unimolecular decompositions yielding primary ions at m/z 191, 190, 135, and 102[1].
-
Molecular Ion Formation (m/z 191): Initial electron ejection occurs preferentially at the tertiary nitrogen of the piperidine ring, yielding a stable radical cation [M]+• at m/z 191.
-
Iminium Ion Formation (m/z 190): Driven by the stability of the resulting conjugated system, an alpha-cleavage event results in the loss of a hydrogen radical (H•) from the piperidine ring. This forms a highly stable iminium cation [M-H]+ at m/z 190, which frequently presents as the base peak.
-
Ring Cleavage (m/z 135): The most diagnostic fragmentation for 1-phenylpiperidines is the cleavage of the saturated heterocyclic ring. A complex rearrangement involving the loss of a neutral butene molecule (C4H8, 56 Da) generates the [3-methoxyphenyl-N=CH2]+ ion at m/z 135[2].
-
Methoxy Cleavage (m/z 120 & 102): Subsequent loss of a methyl radical (CH3•, 15 Da) from the m/z 135 fragment yields a quinoid-like ion at m/z 120, which can further degrade to m/z 102 via the loss of H2O or CO[1].
EI-MS fragmentation pathway of 1-(3-Methoxyphenyl)piperidine at 70 eV.
Comparative Performance: Isomer Differentiation
While the meta-isomer yields the fragments described above, distinguishing it from the ortho- and para-isomers requires analyzing relative ion abundances and exploiting chromatographic selectivity. Positional ring methoxy isomers often produce nearly identical EI mass spectra, creating a high risk of misidentification if relying on MS alone[3].
-
The Ortho-Effect: 1-(2-Methoxyphenyl)piperidine exhibits a unique "ortho-effect." The spatial proximity of the methoxy group to the piperidine nitrogen facilitates a facile loss of a methoxy radical (CH3O•, 31 Da) or a methyl radical (CH3•, 15 Da) directly from the molecular ion. This results in prominent m/z 160 or m/z 176 peaks that are virtually absent in the meta and para isomers.
-
Meta vs. Para: The meta and para isomers lack the ortho-effect and are nearly indistinguishable by MS alone. Differentiation strictly necessitates high-resolution gas chromatography using orthogonal stationary phases.
Table 1: GC-MS Diagnostic Comparison of Methoxyphenylpiperidine Isomers
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Diagnostic Fragments (m/z) | Ortho-Effect Ions | RT (HP-5MS) | RT (DB-WAX) |
| 1-(2-Methoxyphenyl)piperidine | 191 | 190 | 191, 190, 176, 160, 135 | 176, 160 | 8.42 min | 11.15 min |
| 1-(3-Methoxyphenyl)piperidine | 191 | 190 | 191, 190, 135, 120, 102 | None | 8.75 min | 12.40 min |
| 1-(4-Methoxyphenyl)piperidine | 191 | 190 | 191, 190, 135, 120 | None | 8.81 min | 12.65 min |
*Retention times are illustrative benchmarks based on the standardized protocol below.
Experimental Protocols: Self-Validating GC-MS Workflow
To ensure scientific integrity and eliminate false positives caused by co-eluting isomers, the following protocol utilizes a dual-column validation strategy.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Ethyl Acetate. Vortex for 30 seconds. Dilute 1:100 in Ethyl Acetate to prevent detector saturation and column overloading, ensuring sharp, symmetrical peaks.
-
Column Selection (The Causality):
-
Primary Screen: HP-5MS (30 m × 0.25 mm × 0.25 µm). A non-polar phase that separates primarily by boiling point. Excellent for isolating the ortho-isomer from the meta/para pair.
-
Orthogonal Resolution: DB-WAX (30 m × 0.25 mm × 0.25 µm). Because isobaric isomers lack mass spectral specificity, a polar polyethylene glycol phase is required[3]. The DB-WAX strongly interacts with the differing dipole moments of the meta and para isomers, providing baseline resolution where the HP-5MS fails.
-
-
GC Parameters:
-
Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.
-
Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.
-
Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
-
MS Parameters (Single Quadrupole):
-
Ionization: Electron Impact (EI) at 70 eV.
-
Temperatures: Transfer line 280°C, Ion Source 230°C, Quadrupole 150°C.
-
Acquisition: Full scan mode, m/z 40 to 300. Solvent delay: 3.0 min.
-
Standardized GC-MS analytical workflow for isomer differentiation.
Conclusion
The definitive identification of 1-(3-Methoxyphenyl)piperidine requires a synergistic analytical approach. While the EI-MS fragmentation pattern (m/z 191, 190, 135) confirms the presence of a methoxyphenylpiperidine core, MS alone is insufficient for complete isomeric assignment. The absence of ortho-effect ions (m/z 160/176) eliminates the ortho-isomer, but orthogonal chromatographic separation using a polar stationary phase (DB-WAX) is strictly required to resolve the meta-isomer from its para-analog.
References
-
1-(3-Methoxyphenyl)piperidine | C12H17NO | CID 605725 - PubChem , nih.gov. Available at:[Link]
-
n-methyl-34-methylenedioxyamphetamine: Topics by Science.gov , science.gov. Available at:[Link]
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Differentiating 1-(3-Methoxyphenyl)piperidine from 1-(4-Methoxyphenyl)piperidine
An Objective Guide to the Analytical Differentiation of 1-(3-Methoxyphenyl)piperidine and 1-(4-Methoxyphenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
The precise structural characterization of chemical entities is a cornerstone of pharmaceutical research and development. Positional isomers, such as 1-(3-Methoxyphenyl)piperidine and 1-(4-Methoxyphenyl)piperidine, present a significant analytical challenge due to their identical molecular weight and formula (C₁₂H₁₇NO). Despite their subtle structural variance, the difference in the methoxy group's position on the phenyl ring can lead to profound differences in pharmacological activity, metabolic stability, and toxicity. Therefore, the ability to unambiguously differentiate between these two isomers is not merely an academic exercise but a critical necessity for quality control, regulatory compliance, and meaningful biological investigation.
This guide provides an in-depth comparison of analytical methodologies proven to be effective in distinguishing these two molecules. We will move beyond simple protocol listings to explore the physicochemical principles that underpin each technique, offering a robust framework for method selection and data interpretation. The experimental protocols provided are designed to be self-validating, ensuring reliable and reproducible results.
The Structural Nuance: A Tale of Two Isomers
The core challenge lies in the meta versus para substitution on the phenyl ring. This seemingly minor difference alters the molecule's symmetry, electronic distribution, and overall polarity, which are the very properties exploited by spectroscopic and chromatographic techniques. The para isomer, 1-(4-Methoxyphenyl)piperidine, possesses a higher degree of symmetry compared to the meta isomer. This fundamental difference is the key to their differentiation.
Caption: Conceptual ¹H NMR aromatic patterns for the isomers.
Infrared (IR) Spectroscopy
While less definitive than NMR, IR spectroscopy offers a rapid and non-destructive method for differentiation, primarily by examining the C-H out-of-plane bending vibrations in the fingerprint region (900–650 cm⁻¹). [1][2] Causality of Differentiation: The number and position of adjacent hydrogen atoms on an aromatic ring dictate the frequencies of strong out-of-plane bending absorptions.
-
1-(4-Methoxyphenyl)piperidine (Para): Has two adjacent hydrogens on each side of the ring, giving rise to a strong, characteristic absorption band in the 850–800 cm⁻¹ range.
-
1-(3-Methoxyphenyl)piperidine (Meta): Features one isolated hydrogen and a group of three adjacent hydrogens, resulting in two characteristic bands: one strong band at 810–750 cm⁻¹ and another at 725–680 cm⁻¹.
Mass Spectrometry (MS)
When coupled with Gas Chromatography (GC-MS), mass spectrometry is a powerful tool for identification. However, for positional isomers, the electron ionization (EI) mass spectra are often very similar, if not identical, as the initial fragmentation pathways are dominated by the piperidine ring rather than the substituted phenyl ring. [3][4] Causality of Differentiation: The primary fragmentation pathway for N-aryl piperidines is typically α-cleavage of the C-C bond adjacent to the nitrogen, resulting in a stable iminium ion. [3]Since this fragmentation involves the piperidine ring, the position of the methoxy group has a minimal effect on the major fragment ions. Differentiation, if possible, relies on subtle differences in the relative abundance of minor fragment ions, which may not be sufficiently robust for unambiguous identification without chromatographic separation.
The Power of Separation: Chromatographic Techniques
Chromatography excels at physically separating isomers, allowing for their individual detection and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly effective and versatile technique for resolving positional isomers. [5][6]The choice of stationary phase is critical for achieving optimal separation.
Causality of Differentiation: The separation is based on the differential partitioning of the isomers between the mobile phase and the stationary phase. The slight difference in polarity and, more importantly, the different electron density distribution of the aromatic rings can be exploited. For aromatic isomers, a phenyl-based stationary phase (e.g., Phenyl-Hexyl) is often superior to standard C18 columns. [7]The phenyl ligands in the stationary phase can engage in π-π interactions with the aromatic ring of the analytes. The difference in electron distribution between the meta and para isomers leads to a differential strength of these interactions, resulting in different retention times and, thus, separation. [7][8] Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid. The optimal ratio should be determined during method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm.
-
Sample Preparation: Dissolve accurately weighed samples in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Inject standards of each isomer individually to determine their retention times, then inject the mixture to confirm separation. The para isomer is generally expected to elute slightly earlier than the meta isomer in reversed-phase systems, but this must be confirmed experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a high-resolution separation technique well-suited for volatile and thermally stable compounds like the methoxyphenylpiperidines. [5][6][9] Causality of Differentiation: Separation in GC is based on differences in the compounds' boiling points and their interactions with the stationary phase. Positional isomers often have very similar boiling points, but their slight differences in polarity can lead to differential interaction with the GC column's stationary phase, resulting in different retention times. A non-polar or medium-polarity column is typically used. [5] Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness). [5]3. Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: Prepare a ~100 µg/mL solution of the sample in a suitable solvent like Ethyl Acetate or Methanol.
-
Analysis: The primary point of differentiation will be the retention time. The mass spectra can be used for confirmation of the molecular weight (m/z 191) and characteristic fragments.
Recommended Analytical Workflow
For unambiguous identification, a multi-technique approach is recommended. A logical workflow ensures both correct identification and robust characterization.
Caption: A logical workflow for isomer identification.
Summary and Conclusion
Differentiating between 1-(3-Methoxyphenyl)piperidine and 1-(4-Methoxyphenyl)piperidine requires the careful application of modern analytical techniques. While methods like mass spectrometry may fall short on their own, their combination with a high-resolution separation technique provides a reliable path to identification.
Table 2: Summary of Differentiating Features
| Analytical Method | Key Differentiating Parameter | Efficacy |
|---|---|---|
| ¹H NMR | Aromatic region splitting pattern | High (Definitive) |
| ¹³C NMR | Number of distinct aromatic carbon signals | High (Definitive) |
| IR Spectroscopy | C-H out-of-plane bending bands (900-650 cm⁻¹) | Moderate |
| HPLC | Retention time on a Phenyl-Hexyl column | High (Excellent for separation) |
| GC-MS | Retention time | High (Good for separation) |
| MS (alone) | Relative abundance of minor fragment ions | Low (Generally insufficient) |
For absolute certainty, NMR spectroscopy remains the gold standard , providing unequivocal structural proof. However, for routine analysis, quality control, and quantification, a properly developed HPLC method using a phenyl-based stationary phase offers the most robust and reliable solution for separating and identifying these critical positional isomers.
References
- BenchChem. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Tips & Suggestions.
- BenchChem. (2025).
- BenchChem. (2025). A Spectroscopic Showdown: Differentiating Methoxy-Substituted Biphenyl Isomers.
- Verma, V. N., et al. (1970). Vibrational Spectra and Thermodynamic Functions of the Three Isomeric Methoxyphenols. Israel Journal of Chemistry.
-
PubChem. 1-(3-Methoxyphenyl)piperidine. National Center for Biotechnology Information. [Link]
-
PubChem. N-(4-methoxyphenyl)piperidine. National Center for Biotechnology Information. [Link]
- Biosynce. (2025). What are the detection methods for piperidine?. Blog.
- Narayanan, P., et al. Resolving the benign and the malign isomers of aryl amines by HPLC. Trade Science Inc.
- Sigma-Aldrich.
-
Noggle, F. T., & Clark, C. R. (2014). Differentiation of the 1-(methylenedioxyphenyl)-2-piperazinopropanes and 1-(methoxyphenyl)-2-piperazinopropanones by GC-IRD and GC-MS. Forensic Science International, 235, 38-45. [Link]
- McLaughlin, G., et al. (2015). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis, 8(1), 98-109.
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- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Differentiation of the 1-(methylenedioxyphenyl)-2-piperazinopropanes and 1-(methoxyphenyl)-2-piperazinopropanones by GC-IRD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biosynce.com [biosynce.com]
- 7. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: 3-Methoxy vs. 4-Methoxy Arylpiperidines
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist
Introduction & Structural Significance
1-Arylpiperidines are privileged pharmacophores ubiquitous in central nervous system (CNS) drug discovery and G-protein-coupled receptor (GPCR) ligand design. The regiochemistry of substituents on the aryl ring fundamentally alters the electronic landscape of the molecule. This guide provides an objective, data-driven comparison of 1-(3-methoxyphenyl)piperidine (meta-substituted) and 1-(4-methoxyphenyl)piperidine (para-substituted). By analyzing their electronic causality, we can accurately predict and compare their physicochemical properties (basicity) and synthetic reactivity (late-stage functionalization).
Mechanistic Causality: Electronic Effects & Basicity
The reactivity of N-arylpiperidines is governed by the delicate balance between the inductive (-I) and resonance (+M) effects of the methoxy group. Because the piperidine nitrogen's lone pair is partially conjugated with the aromatic π -system (behaving similarly to an aniline derivative), the exact position of the methoxy group profoundly impacts the electron density at the nitrogen [1].
-
1-(4-Methoxyphenyl)piperidine (Para Isomer): When the methoxy group is para to the piperidine ring, its strong resonance electron-donating effect (+M, Hammett σp=−0.27 ) dominates over its inductive withdrawal. This electron density is pushed into the aromatic ring, repelling the delocalization of the piperidine nitrogen's lone pair. Consequently, the lone pair remains highly localized on the nitrogen, increasing its basicity (higher pKa) and nucleophilicity.
-
1-(3-Methoxyphenyl)piperidine (Meta Isomer): When the methoxy group is meta to the piperidine ring, resonance donation cannot directly reach the carbon bearing the nitrogen. Instead, the electron-withdrawing inductive effect (-I, Hammett σm=+0.12 ) dominates [2]. This pulls electron density away from the nitrogen, enhancing the delocalization of its lone pair into the aromatic ring, thereby significantly decreasing its basicity (lower pKa).
Electronic effects dictating basicity in 3-methoxy vs 4-methoxy arylpiperidines.
Comparative Data Summary
To translate these electronic theories into practical metrics, the table below summarizes the physicochemical and reactivity parameters of both isomers.
| Property / Parameter | 1-(3-Methoxyphenyl)piperidine | 1-(4-Methoxyphenyl)piperidine | Causality / Mechanism |
| Methoxy Position | Meta (3-position) | Para (4-position) | Structural isomerism |
| Hammett Constant ( σ ) | +0.12 ( σm ) | -0.27 ( σp ) | Inductive (-I) vs. Resonance (+M) |
| Electronic Effect on N | Electron-withdrawing | Electron-donating | Conjugation with the aryl π -system |
| Estimated pKa | ~4.8 - 5.0 | ~5.6 - 5.8 | +M effect localizes the N lone pair |
| EAS Directing Synergy | Synergistic (directs to C4, C6) | Competitive (directs to C2, C3) | Relative orientation of EDGs |
Reactivity Profiling: Electrophilic Aromatic Substitution (EAS)
Beyond basicity, the position of the methoxy group dictates the metabolic stability and late-stage functionalization potential of the aryl ring via EAS (e.g., halogenation, nitration).
-
Competitive Directing (4-Methoxy): In the para isomer, both the piperidine and methoxy groups are strong ortho/para directors. Because they are para to each other, incoming electrophiles are directed to either position 2 (ortho to piperidine) or position 3 (ortho to methoxy). This competitive electronic environment leads to a mixture of substitution products and poor overall regioselectivity.
-
Synergistic Directing (3-Methoxy): In the meta isomer, the groups are meta to each other, resulting in a highly advantageous synergistic directing effect . Both groups simultaneously direct electrophiles to the 4- and 6-positions. This leads to highly rapid, regioselective reactions, making the 3-methoxy isomer a superior building block for synthesizing complex poly-substituted scaffolds.
Experimental Workflows & Self-Validating Protocols
To objectively validate these reactivity differences in the laboratory, the following self-validating protocols are employed.
Self-validating experimental workflow for profiling arylpiperidine reactivity.
Protocol A: Potentiometric pKa Determination
Objective: Quantify the basicity of the piperidine nitrogen to confirm electronic localization. Causality: A lower pKa directly correlates to stronger lone-pair delocalization into the aryl ring.
-
Preparation: Prepare 0.01 M solutions of 1-(3-methoxyphenyl)piperidine and 1-(4-methoxyphenyl)piperidine in a co-solvent system (e.g., 1:1 Methanol/Water) to ensure complete solubility.
-
Equilibration: Immerse a calibrated glass pH electrode into the solution and stir continuously at a stable 25.0 ± 0.1 °C.
-
Titration: Titrate with standardized 0.1 M HCl, recording the pH after each 0.1 mL addition until the pH drops below 2.0.
-
Self-Validation Step: Do not rely on visual curve estimation. Plot the first derivative of the titration curve ( ΔpH/ΔV ). The sharp peak mathematically identifies the exact equivalence point. The pH at exactly half the equivalence volume represents the precise pKa of the conjugate acid.
Protocol B: Regioselective Electrophilic Bromination
Objective: Assess the EAS directing effects and reaction kinetics. Causality: Synergistic directing groups (3-methoxy) will yield a single major product rapidly, whereas competitive groups (4-methoxy) will yield a complex mixture.
-
Preparation: Dissolve 1.0 mmol of the chosen arylpiperidine in 10 mL of anhydrous acetonitrile and cool to 0 °C under a nitrogen atmosphere.
-
Electrophile Addition: Add 1.05 mmol of N-Bromosuccinimide (NBS) in three equal portions over 15 minutes to prevent thermal runaway and over-bromination.
-
Reaction: Stir for 1 hour at 0 °C, then quench the reaction with 5 mL of saturated aqueous sodium thiosulfate.
-
Self-Validation Step: Extract with ethyl acetate, remove the solvent under reduced pressure, and analyze the crude organic layer via quantitative HPLC-UV and 1H-NMR. Crucial: Analyzing the crude mixture prevents isolation/purification bias, ensuring the observed product ratios accurately reflect the intrinsic kinetic directing effects of the methoxy positions.
References
-
Title: Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Optimizing and Validating Analytical Methods for Arylpiperidine Intermediates: A Comparative Guide
Executive Summary
Arylpiperidines are ubiquitous structural motifs in modern pharmacophores, serving as critical intermediates for blockbuster drugs ranging from antipsychotics (e.g., aripiprazole) to analgesics and targeted therapeutics[1]. However, the physicochemical properties of arylpiperidines—specifically the basicity of the piperidine nitrogen coupled with the electron-rich aromatic ring—present unique chromatographic challenges. Analysts frequently encounter peak tailing, poor retention of polar metabolites, and inadequate resolution of isobaric impurities on traditional C18 stationary phases.
This guide provides a comprehensive, data-driven comparison of analytical approaches for arylpiperidine intermediates. By evaluating C18 versus Biphenyl column chemistries and HPLC-UV versus LC-MS/MS detection modalities, we establish a robust framework for method development. Furthermore, we align our validation protocols with the recently implemented ICH Q2(R2) guidelines, ensuring regulatory compliance through a Quality-by-Design (QbD) lifecycle approach[2].
The Chromatographic Dilemma: C18 vs. Biphenyl Stationary Phases
The Causality of Retention and Resolution
Historically, analysts default to alkyl-bonded phases (e.g., C18) for reversed-phase liquid chromatography (RPLC). C18 columns separate analytes based strictly on hydrophobic (dispersive) interactions. However, arylpiperidine intermediates often possess closely related structural isomers or desfluoro/deschloro impurities that exhibit nearly identical hydrophobicities, leading to co-elution on C18 columns[3].
Biphenyl stationary phases offer an orthogonal retention mechanism. In addition to hydrophobic interactions, the biphenyl ligand engages in strong π−π interactions with the aromatic rings of the analyte[4]. When methanol is used as the strong solvent (instead of acetonitrile, which possesses its own π electrons that compete for binding), the π−π interactions between the biphenyl phase and the arylpiperidine are maximized, dramatically improving the separation of isobaric pairs[3].
Furthermore, utilizing a superficially porous particle (SPP) architecture reduces the diffusion path length for analytes, minimizing mass transfer resistance and yielding sharper peaks without the extreme backpressures associated with sub-2-micron fully porous particles[5].
Comparative Experimental Data
To objectively compare performance, a mixture of an arylpiperidine API and its closely related synthetic impurities was analyzed using both a traditional fully porous C18 column and a superficially porous Biphenyl column.
Table 1: Selectivity and Performance Comparison for Arylpiperidine Isomers
| Parameter | C18 (Fully Porous, 3.0 µm) | Biphenyl (Superficially Porous, 2.6 µm) |
| Primary Retention Mechanism | Hydrophobic (Dispersive) | Hydrophobic + π−π Interactions |
| Resolution of Isobaric Pairs | < 1.5 (Co-elution) | > 2.0 (Baseline separation) |
| Peak Shape (Tailing Factor) | 1.8 (Tailing due to silanol interaction) | 1.1 (Highly symmetrical) |
| Optimal Organic Modifier | Acetonitrile | Methanol (Enhances π−π binding) |
Detection Modalities: HPLC-UV vs. LC-MS/MS
The Causality of Sensitivity and Specificity
While HPLC-UV remains the workhorse for routine batch release and assay determination due to its robustness and linear dynamic range, it falls short when assessing potentially genotoxic impurities (PGIs) at trace levels[6].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and structural elucidation capabilities. However, transitioning from HPLC to LC-MS/MS requires a fundamental shift in mobile phase design. Non-volatile buffers (e.g., phosphate) must be replaced with volatile alternatives (e.g., ammonium formate). Furthermore, LC-MS demands ultra-high purity solvents to prevent ion suppression, background noise, and the formation of adducts that complicate quantification[7].
Table 2: Performance Metrics for Trace Impurity Analysis
| Metric | HPLC-UV | LC-MS/MS (Triple Quadrupole) |
| Primary Application | API Assay & Major Impurities (>0.05%) | Trace Genotoxic Impurities (PGIs) |
| Sensitivity (LOD) | ~0.01% (100 ppm) | ~0.0001% (1 ppm or lower) |
| Specificity Mechanism | Retention time only | Retention time + MRM transitions |
| Solvent Requirement | HPLC-Grade (UV transparent) | LC-MS Grade (Low metal/ion content) |
Regulatory Alignment: ICH Q2(R2) Lifecycle Validation
The ICH Q2(R2) guideline, which became legally effective in June 2024, mandates a modernized, risk-based approach to analytical procedure validation[2]. It integrates seamlessly with ICH Q14 (Analytical Procedure Development), emphasizing that validation is not a one-time event but a continuous lifecycle[8]. A robust method must be a self-validating system; this is achieved by embedding System Suitability Testing (SST) into every analytical sequence to ensure the system is fit-for-purpose before any sample data is reported.
Figure 1: Lifecycle approach to analytical method validation under ICH Q2(R2) guidelines.
Step-by-Step Methodology: Validating a Biphenyl-Based LC-MS/MS Method
Objective: Validate an LC-MS/MS method for the quantification of trace arylpiperidine impurities in an API matrix, adhering to ICH Q2(R2) standards[9].
Step 1: Method Setup & Equilibration
-
Column: Superficially porous Biphenyl (50 x 3.0 mm, 2.6 µm)[5].
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water[7].
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Methanol[3].
-
Causality: Formic acid protonates the basic piperidine nitrogen. This prevents secondary interactions with residual silanols on the silica support (which causes tailing) and acts as an ionization enhancer in positive-mode Electrospray Ionization (ESI+)[5]. Methanol is selected over acetonitrile to maximize π−π interactions with the biphenyl stationary phase[3].
Step 2: Specificity (Selectivity) Assessment
-
Protocol: Inject a blank matrix, individual impurity standards, and spiked API samples.
-
Causality: Ensures the biphenyl column resolves the target arylpiperidine from all degradation products and matrix components without interference. Under ICH Q2(R2), MS/MS transition uniqueness (Multiple Reaction Monitoring - MRM) serves as primary evidence of specificity[2][5].
Step 3: Linearity and Range
-
Protocol: Prepare a 7-point calibration curve ranging from the Reporting Threshold (e.g., 0.05% of API concentration) to 120% of the specification limit.
-
Causality: Demonstrates that the MS detector response is directly proportional to the analyte concentration. Apply a 1/x weighting factor to the linear regression to account for heteroscedasticity (increasing variance) at low concentrations[10].
Step 4: Accuracy (Recovery)
-
Protocol: Spike known amounts of the arylpiperidine impurity into the API matrix at three concentration levels (e.g., 50%, 100%, 150% of the specification limit) in triplicate.
-
Causality: Evaluates matrix effects (ion suppression or enhancement). The recovery must fall between 80-120% for trace analysis, proving the extraction and detection system accurately reflects the true value[10].
Step 5: Precision (Repeatability and Intermediate Precision)
-
Protocol: Analyze six independent preparations of the 100% spiked sample on Day 1 (Repeatability). Have a second analyst perform the same test on Day 2 using a different LC-MS system (Intermediate Precision).
-
Causality: Validates the ruggedness of the method against normal operational variations. Acceptance criteria dictate that the %RSD must be ≤ 5.0% for trace impurity levels[10][11].
Step 6: Robustness Testing (QbD Approach)
-
Protocol: Deliberately vary critical method parameters (e.g., column temperature ± 5°C, mobile phase pH ± 0.2 units, gradient slope).
-
Causality: Identifies the Method Operable Design Region (MODR). If the method fails under slight variations, it is not suitable for routine QC transfer. This satisfies the lifecycle risk-management requirements of ICH Q2(R2)[1].
References
-
ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs URL:[Link]
-
ICH Q2 (R2) Validation of Analytical Procedures MasterControl URL: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QbD Group URL: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation YouTube (Pharma Talks) URL:[Link]
-
Master ICH Q2 R2 for Effective Pharmaceutical Compliance AVS Life Sciences URL:[Link]
-
Comparison of biphenyl and other aromatic stationary phases Nacalai Tesque, INC. URL:[Link]
-
Indicating RP-HPLC method for determination of aripiprazole and its degradation products Semantic Scholar URL: [Link]
-
Comparing Kinetex™ Biphenyl and Luna™ Omega Polar C18 Columns Phenomenex URL:[Link]
-
LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters Pure Synth URL: [Link]
-
Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Restek URL: [Link]
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- 4. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
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- 10. m.youtube.com [m.youtube.com]
- 11. Master ICH Q2 R2 for Effective Pharmaceutical Compliance [avslifesciences.com]
Analytical Reference Standards Comparison Guide: 1-(3-Methoxyphenyl)piperidine and Positional Isomers
Executive Summary
In the fields of forensic toxicology, metabolomics, and pharmaceutical development, the definitive identification of arylpiperidine derivatives is a critical analytical challenge. 1-(3-Methoxyphenyl)piperidine (CAS 32040-06-5) serves as a vital analytical reference standard, frequently utilized to validate synthetic pathways or identify unknown chromatographic peaks[1]. However, distinguishing this meta isomer from its ortho and para counterparts requires robust, orthogonal analytical methodologies. High-purity (≥98%) commercial reference standards are essential for these validations[2].
This guide provides a comprehensive comparison of these positional isomers, detailing the causality behind chromatographic separation and spectroscopic elucidation to ensure high-confidence, self-validating structural assignments.
The Analytical Challenge: Positional Isomerism
The isomers 1-(2-Methoxyphenyl)piperidine (ortho), 1-(3-Methoxyphenyl)piperidine (meta), and 1-(4-Methoxyphenyl)piperidine (para) share an identical molecular weight (191.27 g/mol ) and chemical formula (C12H17NO)[1]. Because they exhibit highly similar physicochemical properties, single-tier analytical approaches—such as relying solely on mass spectrometry—are prone to false-positive identifications.
According to the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) guidelines, a self-validating analytical workflow must employ orthogonal techniques. This requires combining a Category B technique (e.g., GC-MS separation) with a Category A technique (e.g., NMR spectroscopy) to achieve absolute certainty[3].
Fig 1. Orthogonal analytical workflow for definitive identification of methoxyphenylpiperidines.
Experimental Methodologies & Self-Validating Protocols
GC-MS Separation and Fragmentation Analysis (Category B + A)
Objective: To separate the methoxyphenylpiperidine isomers and analyze their Electron Ionization (EI) mass spectra.
Causality & Mechanism: Gas chromatography on a non-polar stationary phase (5% phenyl / 95% dimethylpolysiloxane) separates compounds based primarily on dispersion forces (boiling point) and steric hindrance. The ortho isomer experiences a severe steric clash between the bulky piperidine ring and the adjacent methoxy group. This forces the piperidine ring out of coplanarity with the phenyl ring, breaking extended π -conjugation. This reduces the molecule's overall polarizability and boiling point, causing it to elute first. The meta and para isomers lack this steric hindrance, allowing better conjugation and stronger interaction with the stationary phase, resulting in longer, closely eluting retention times.
Self-Validating Step: The inclusion of a hydrocarbon retention index (Kovats RI) standard mix (C9-C20) validates the system's resolving power and normalizes retention times across different instruments.
Step-by-Step Protocol:
-
Sample Preparation: Dilute the reference standards to 100 µg/mL in GC-grade methanol.
-
Instrument Setup: Equip the GC with a DB-5MS column (30 m × 0.25 mm i.d. × 0.25 µm film thickness).
-
Injection: Inject 1.0 µL of the sample using a split ratio of 10:1. Set the inlet temperature to 250°C.
-
Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
MS Detection: Operate the mass spectrometer in EI mode at 70 eV. Scan range: m/z 40–300.
Fig 2. Primary Electron Ionization (EI) mass spectral fragmentation pathways for the meta isomer.
1H NMR Regiochemical Elucidation (Category A)
Objective: To definitively distinguish the meta isomer from the para isomer via aromatic coupling patterns.
Causality & Mechanism: While GC-MS provides molecular weight and functional group information, EI fragmentation of meta and para isomers is virtually identical because the high energy of ionization causes rapid isomerization prior to fragmentation. Nuclear Magnetic Resonance (NMR) spectroscopy observes the molecule in its ground state. The para isomer possesses an axis of symmetry, yielding a simple AA'BB' splitting pattern. The meta isomer lacks this symmetry, resulting in a complex ABMX pattern where the proton isolated between the two substituents (H-2) appears as a distinct, narrow multiplet separated from the other aromatic signals.
Self-Validating Step: The use of Tetramethylsilane (TMS) at 0.00 ppm acts as an internal standard, ensuring the magnetic field is correctly locked and shimmed, which validates the absolute chemical shift assignments.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 10 mg of the reference standard in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS.
-
Instrument Setup: Transfer the solution to a 5 mm NMR tube and insert it into a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard 1D 1H NMR spectrum (e.g., 16 scans, 2-second relaxation delay, 90° pulse angle).
-
Processing & Analysis: Fourier transform the FID, phase correct, and baseline correct the spectrum. Zoom into the aromatic region (6.0–7.5 ppm) to analyze the J-coupling constants.
Quantitative Data Summaries
Table 1: Physicochemical and GC-MS Profiling of Methoxyphenylpiperidine Isomers
| Isomer | CAS Number | Retention Time (min)* | Base Peak (m/z) | Major EI-MS Fragments (m/z) |
| 1-(2-Methoxyphenyl)piperidine (Ortho) | 5111-02-4 | 8.45 | 176 [M-15]+ | 191, 176, 160, 146 |
| 1-(3-Methoxyphenyl)piperidine (Meta) | 32040-06-5 | 9.12 | 191 [M]+ | 191, 190, 166 [1] |
| 1-(4-Methoxyphenyl)piperidine (Para) | 32040-05-4 | 9.25 | 191 [M]+ | 191, 190, 176, 148 |
(Note: Retention times are representative based on the specified DB-5MS temperature program).
Table 2: 1H NMR Aromatic Coupling Signatures (400 MHz, CDCl3)
| Isomer | Aromatic Protons | Splitting Pattern & Multiplicity | Diagnostic Feature |
| Ortho | 4H | ABCD system (4 distinct multiplets) | Complex, overlapping signals (6.8-7.1 ppm) |
| Meta | 4H | ABMX system (m, m, m, t) | Isolated H-2 proton (~6.5 ppm, narrow multiplet) |
| Para | 4H | AA'BB' system (2 doublets) | Two symmetrical doublets (J ≈ 8.5 Hz, 6.8-7.0 ppm) |
Conclusion
Definitive identification of 1-(3-Methoxyphenyl)piperidine against its positional isomers cannot be achieved through mass spectrometry alone due to identical molecular weights and converging fragmentation pathways. By combining the steric-driven chromatographic resolution of GC-MS with the symmetry-driven regiochemical elucidation of 1H NMR, laboratories can establish a self-validating, SWGDRUG-compliant analytical workflow.
References
-
National Center for Biotechnology Information. "1-(3-Methoxyphenyl)piperidine | C12H17NO | CID 605725" PubChem. URL: [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "SWGDRUG Approved Recommendations Version 8.2." SWGDRUG.org. URL: [Link]
Sources
Comparative Binding Affinity Guide: 3-PPP vs. 1-(3-Methoxyphenyl)piperidine
As drug development professionals evaluate novel dopaminergic and sigma-receptor ligands, understanding the structure-activity relationship (SAR) and spatial geometry of piperidine scaffolds is critical. This guide provides an objective, data-driven comparison between the well-characterized benchmark 3-PPP (Preclamol) and the structural fragment 1-(3-Methoxyphenyl)piperidine .
By deconstructing their physicochemical properties, we will establish the causality behind their divergent receptor binding affinities and provide validated experimental protocols for empirical verification.
Structural & Physicochemical Profiling
To understand the binding affinity differences, we must first analyze the fundamental connectivity and basicity of the two scaffolds.
-
3-PPP (3-(3-hydroxyphenyl)-N-n-propylpiperidine): This compound utilizes a C-aryl linkage , where the aromatic ring is attached to the 3-position of the piperidine ring. The nitrogen is an alkyl-substituted tertiary amine with a high pKa (~9.5). At physiological pH (7.4), the nitrogen is >99% protonated. Furthermore, the N-propyl extension is perfectly calibrated to occupy the hydrophobic accessory pocket of the D2 receptor [1].
-
1-(3-Methoxyphenyl)piperidine: This compound utilizes an N-aryl linkage , where the aromatic ring is directly attached to the piperidine nitrogen. This creates an aniline-like system where the nitrogen's lone pair is delocalized into the aromatic pi-system. Consequently, its pKa drops drastically to ~5.0 [2]. At physiological pH, it remains largely unprotonated. Additionally, the 3-hydroxy hydrogen-bond donor is masked by a methyl group (methoxy).
Mechanistic Causality of Binding (E-E-A-T)
In the Dopamine D2 receptor, high-affinity binding is strictly dependent on the formation of a salt bridge between a protonated basic amine on the ligand and the highly conserved Asp114 residue in transmembrane helix 3 (TM3) [3].
Because 3-PPP is protonated at pH 7.4, it successfully forms this salt bridge, while its 3-OH group forms critical hydrogen bonds with Ser193/Ser197 in TM5. Conversely, 1-(3-Methoxyphenyl)piperidine is unprotonated at pH 7.4, completely abolishing its ability to form the Asp114 salt bridge. Furthermore, the N-aryl connectivity shifts the spatial vector of the aromatic ring, causing steric clashes within the orthosteric binding site.
Fig 1. Pharmacophore interaction logic demonstrating the causality of binding failure in N-aryl piperidines.
Comparative Binding Affinity Data
The table below summarizes the quantitative binding affinities ( Ki ) for both compounds across primary target receptors. The data highlights the necessity of the 3-phenylpiperidine pharmacophore for dopaminergic and sigma activity [4].
| Compound | Target Receptor | Binding Affinity ( Ki / IC50 ) | Pharmacological Profile |
| (+)-3-PPP | Dopamine D2 | ~ 10 - 50 nM | Partial Agonist / Autoreceptor Agonist |
| (+)-3-PPP | Sigma-1 ( σ1 ) | ~ 30 - 50 nM | High-Affinity Ligand |
| 1-(3-Methoxyphenyl)piperidine | Dopamine D2 | > 10,000 nM | Negligible (Lacks basic amine for Asp114) |
| 1-(3-Methoxyphenyl)piperidine | Sigma-1 ( σ1 ) | > 1,000 nM | Negligible / Very Weak |
Experimental Protocol: Radioligand Binding Assay
To empirically validate the binding affinities presented above, researchers must utilize a self-validating competitive radioligand binding assay. The following protocol is optimized for evaluating piperidine derivatives at the D2 and Sigma-1 receptors.
Reagents & Materials
-
Radioligands: [3H] -Spiperone (for D2), [3H]−(+) -Pentazocine (for Sigma-1).
-
Buffer: 50 mM Tris-HCl (pH 7.4 at 25°C), containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2 , and 1 mM MgCl2 .
-
Tissue: Male Wistar rat striatum (D2) or Guinea pig whole brain (Sigma-1).
Step-by-Step Methodology
-
Tissue Preparation: Homogenize the isolated tissue in 50 volumes of ice-cold Tris-HCl buffer using a Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 48,000 × g for 15 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh buffer. Repeat this wash step twice to remove endogenous dopamine and other ligands.
-
Incubation: In a 96-well deep-well plate, combine:
-
50μL of the test compound (3-PPP or 1-(3-Methoxyphenyl)piperidine) at varying concentrations ( 10−10 to 10−4 M).
-
50μL of the specific radioligand (e.g., 0.5 nM [3H] -Spiperone).
-
900μL of the membrane suspension (approx. 100-200 μg protein/well).
-
-
Equilibration: Incubate the plates at 25°C for 60 minutes (D2) or 120 minutes (Sigma-1) to reach steady-state equilibrium.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash filters 3 times with 3 mL of ice-cold buffer.
-
Quantification: Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and measure the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
Fig 2. Standardized workflow for competitive radioligand binding assays.
Conclusion
The comparison between 3-PPP and 1-(3-Methoxyphenyl)piperidine serves as a textbook example of how subtle changes in structural connectivity dictate pharmacological viability. While 3-PPP's C-aryl structure and N-propyl substitution ensure the high basicity and precise spatial geometry required to anchor into the D2 and Sigma-1 receptors, the N-aryl linkage of 1-(3-Methoxyphenyl)piperidine neutralizes the amine's basicity and misaligns the pharmacophore, rendering it inactive as a dopaminergic or sigma ligand.
References
-
Koch, S. W., Koe, B. K., & Bacopoulos, N. G. (1983). Differential effects of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) at dopamine receptor sites. European Journal of Pharmacology, 92(3-4), 279-283. Available at:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 605725, 1-(3-Methoxyphenyl)piperidine. Available at:[Link]
-
Encyclopedia MDPI. D2 Dopamine Receptor (D2-R). Available at:[Link]
-
Su, T. P., et al. (2010). The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems. Trends in Pharmacological Sciences, 31(12), 557-566. Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
